molecular formula C11H15N3 B1437680 N2,N2-Diallyl-2,3-pyridinediamine CAS No. 1082177-19-2

N2,N2-Diallyl-2,3-pyridinediamine

Cat. No.: B1437680
CAS No.: 1082177-19-2
M. Wt: 189.26 g/mol
InChI Key: JDEPFHIMNYFYSH-UHFFFAOYSA-N
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Description

N2,N2-Diallyl-2,3-pyridinediamine is an organic compound with the molecular formula C 11 H 15 N 3 and a molecular weight of 189.26 g/mol . It is a derivative of the 2,3-pyridinediamine scaffold, a structure known in pharmaceutical and medicinal chemistry for its relevance as a ligand and building block for more complex molecules . The compound is supplied with the CAS Registry Number 1082177-19-2 . Pyridinediamine derivatives serve as key intermediates in organic synthesis and drug discovery research. They are particularly valuable in the design and development of novel Schiff base ligands (azomethine compounds), which have demonstrated a wide range of significant biological activities in scientific studies, including antifungal, antibacterial, antitumor, and anti-inflammatory properties . The structural motif of this compound makes it a promising building block for researchers working in areas such as medicinal chemistry, where it can be utilized to create new compounds for biological evaluation against targets like Candida albicans and Cryptococcus neoformans . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N-bis(prop-2-enyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h3-7H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEPFHIMNYFYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of Substituted Pyridinediamines: Structural Causality, Pharmacokinetics, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyridinediamines represent a privileged scaffold in medicinal chemistry, neuropharmacology, and materials science. Molecules such as 3,4-diaminopyridine (amifampridine) and 2,6-diaminopyridine demonstrate how precise positional substitution on a heteroaromatic ring fundamentally alters physicochemical properties—specifically ionization constants (pKa), lipophilicity (logP), and polar surface area (PSA). These properties dictate their pharmacokinetics, blood-brain barrier (BBB) permeability, and target binding affinity[1]. This whitepaper provides an in-depth technical analysis of the structural causality behind these properties and outlines self-validating experimental workflows for their accurate determination.

Structural Causality of Physicochemical Properties

Electronic Effects on Ionization (pKa)

The basicity of the pyridine nitrogen is the primary driver of biological activity for aminopyridines. The pKa is governed by the delicate balance of resonance electron donation and inductive electron withdrawal from the amino substituents.

  • 3,4-Diaminopyridine: The amino group at the 4-position strongly donates electron density into the pyridine ring via resonance, stabilizing the protonated pyridinium state. This results in a highly basic pKa of ~9.25[2]. This protonation is strictly required for the molecule to act as a pharmacophore and block voltage-gated potassium channels (VGKCs)[3].

  • 2,6-Diaminopyridine: While the ortho-amino groups can donate electrons via resonance, their proximity to the pyridine nitrogen introduces competing inductive electron withdrawal and steric hindrance. This structural conflict yields a significantly lower pKa, ranging from 6.13 to 8.7 depending on the solvent environment and measurement technique[4],[5].

Lipophilicity and Permeability (BCS Classification)

Lipophilicity (LogP) determines the biodistribution and compartmentalization of these compounds. 3,4-Diaminopyridine exhibits a highly hydrophilic profile (LogP ~ -1.84 to -0.9)[1], classifying it as a Biopharmaceutics Classification System (BCS) Class III drug (high solubility, low permeability)[6],[7]. Its low permeability (~1.3 × 10⁻⁶ cm/s in Caco-2 models) restricts extensive central nervous system penetration, which is a highly advantageous property for targeting peripheral neuromuscular junctions without inducing severe central toxicity[6].

Quantitative Physicochemical Data

The following table summarizes the core properties of key pyridinediamines, illustrating the profound impact of substituent positioning:

CompoundMolecular Weight ( g/mol )pKaLogPPolar Surface Area (Ų)Primary Application / Target
3,4-Diaminopyridine 109.139.25-1.84 to -0.964.9VGKC Blocker (Lambert-Eaton Syndrome)[2],[1]
2,6-Diaminopyridine 109.136.13 - 8.70.20 - 0.5564.9Chemical intermediate, Hair dyes, Sensors[8],[4],[5]
4-Aminopyridine *94.119.110.2638.9VGKC Blocker (Multiple Sclerosis)[3]

*Included as a reference mono-substituted analog.

Mechanistic Impact in Neuropharmacology

The protonated state of 3,4-diaminopyridine at physiological pH (7.4) is the active pharmacophore. The cationic pyridinium ring enters the intracellular vestibule of the fast voltage-gated potassium channel (VGKC), physically occluding the pore and preventing repolarization[3],[2].

MOA DAP 3,4-Diaminopyridine (Protonated) VGKC Voltage-Gated K+ Channel (Pore Blockade) DAP->VGKC Binds Intracellularly AP Prolonged Action Potential VGKC->AP Delays Repolarization VGCC Voltage-Gated Ca2+ Channel Activation AP->VGCC Depolarizes Membrane Ca Intracellular Ca2+ Influx VGCC->Ca Opens Channel ACh Acetylcholine Exocytosis Ca->ACh Triggers Vesicle Fusion

Caption: Mechanism of action for 3,4-diaminopyridine at the neuromuscular junction.

Self-Validating Experimental Protocols

To accurately determine the physicochemical properties of substituted pyridinediamines, researchers must employ orthogonal, self-validating workflows. The high polarity and ionizability of these compounds often lead to anomalous behavior in standard reversed-phase chromatography or single-method titrations[5],[9].

Workflow Start Pyridinediamine Sample Prep Aqueous Standardization (Ionic Strength Control) Start->Prep pKa Potentiometric & UV-Vis Titration Prep->pKa LogP Shake-Flask & LC-HRMS (LogP/LogD) Prep->LogP Data Data Acquisition & Mass Balance QC pKa->Data pKa values LogP->Data Partition coefficients Model Physicochemical Profiling Report Data->Model Orthogonal Validation

Caption: Orthogonal experimental workflow for physicochemical profiling of pyridinediamines.

Protocol 1: Multiplexed pKa Determination (Potentiometric & UV-Vis)

Causality & Trustworthiness: Pyridinediamines can undergo multiple protonation events. Relying solely on potentiometry can mask closely overlapping pKa values. Coupling potentiometry with UV-Vis spectrophotometry ensures that changes in the chromophore (the pyridine ring) directly correlate with protonation states, providing a self-validating internal mechanism.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the pyridinediamine (e.g., 2,6-DAP) in 10 mL of 0.15 M KCl to maintain a constant ionic strength, mimicking physiological conditions.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25.0 ± 0.1 °C.

  • Titration: Titrate the sample with standardized 0.1 M HCl (to pH 2.0) and subsequently back-titrate with 0.1 M KOH (to pH 11.0) under an inert argon atmosphere to prevent CO2 absorption.

  • UV-Vis Acquisition: Simultaneously route the solution through a flow-cell in a UV-Vis spectrophotometer. Record spectra from 200 to 400 nm at every 0.2 pH unit increment.

  • Data Processing: Utilize multi-wavelength global analysis software to derive the pKa. The inflection point of the potentiometric curve must mathematically align with the isosbestic points in the UV-Vis spectra to validate the result.

Protocol 2: LC-HRMS for LogP and Ionization Efficiency

Causality & Trustworthiness: Traditional shake-flask methods for LogP are prone to error for highly hydrophilic compounds like 3,4-DAP due to poor phase separation. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography provides exact mass confirmation and accounts for the "super acidic" droplet effects in the electrospray ionization (ESI) source, where ionization efficiency can drastically alter perceived concentrations[5],[9].

Step-by-Step Methodology:

  • Phase Partitioning (Shake-Flask): Prepare a mutually saturated system of 1-octanol and phosphate buffer (pH 7.4). Add the pyridinediamine to achieve a 1 mM concentration.

  • Equilibration: Vortex the biphasic mixture for 5 minutes, then shake at 25 °C for 24 hours to ensure thermodynamic equilibrium. Centrifuge at 3000 rpm for 15 minutes to sharply separate the phases.

  • LC-HRMS Analysis: Extract aliquots from both the aqueous and octanol phases. Dilute the octanol phase in methanol to ensure compatibility with the mobile phase.

  • Chromatographic Separation: Inject samples onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than standard C18, as highly polar aminopyridines elute in the void volume of reversed-phase systems.

  • Ionization Efficiency Calibration: Because ESI response varies with compound properties (e.g., 2,6-DAP shows constant ionization efficiency across pH 1.4–10.3, unlike other anilines)[5],[9], run an internal standard (e.g., isotopically labeled 3,4-DAP-d3)[3] to normalize the signal.

  • Calculation: Calculate LogP (or LogD at pH 7.4) based on the ratio of the integrated peak areas from the octanol and aqueous phases, corrected by the internal standard response factor.

Conclusion

The physicochemical profiling of substituted pyridinediamines reveals a delicate interplay between molecular structure and biological efficacy. By understanding the electronic causality behind their pKa and logP, and by applying rigorous, self-validating analytical protocols, researchers can accurately predict their pharmacokinetic behavior. Whether optimizing a VGKC blocker for neuromuscular disorders or developing novel chemical intermediates, a robust physicochemical foundation is paramount.

References

  • [8] 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem. Source: nih.gov. 8

  • [4] 2,6-Diaminopyridine | 141-86-6 - ChemicalBook. Source: chemicalbook.com. 4

  • [3] Aminopyridines Restore Ventilation and Reverse Respiratory Acidosis at Late Stages of Botulism in Mice - PMC. Source: nih.gov. 3

  • [6] Full article: Poster abstracts - Taylor & Francis. Source: tandfonline.com. 6

  • [2] 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem. Source: nih.gov. 2

  • [1] Empirical Analysis of Drug Targets for Nervous System Disorders - ACS Publications. Source: acs.org. 1

  • [7] State of the Art and Uses for the Biopharmaceutics Drug Disposition Classification System (BDDCS): New Additions, Revisions, and - eScholarship.org. Source: escholarship.org. 7

Sources

Advanced Synthesis of N-Alkylated Aminopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

The aminopyridine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the hinge-binding motif in over 30% of FDA-approved kinase inhibitors (e.g., Palbociclib, Imatinib) and numerous GPCR ligands. However, the synthesis of N-alkylated aminopyridines presents a unique "selectivity paradox":

  • Regioselectivity: Competition between the highly nucleophilic ring nitrogen (

    
    , pKa ~6.8) and the exocyclic amine (
    
    
    
    ).
  • Chemoselectivity: Avoiding over-alkylation to quaternary ammonium salts.

  • Catalytic Interference: The pyridine nitrogen's ability to chelate and poison transition metal catalysts (Pd, Cu).

This guide moves beyond textbook definitions to provide field-tested protocols for installing N-alkyl groups with high precision.

Strategic Method Selection (Decision Matrix)

Do not default to a single method. Use this logic flow to select the optimal pathway based on your starting material availability and substrate sensitivity.

MethodSelection cluster_A Path A: Exocyclic Functionalization cluster_B Path B: C-N Bond Formation Start Target: N-Alkylated Aminopyridine Q1 Is the Pyridine Ring already aminated? Start->Q1 PathA Substrate: Aminopyridine Q1->PathA Yes (2/3/4-Aminopyridine) PathB Substrate: Halopyridine Q1->PathB No (Halopyridine) Q2 Alkylating Agent? PathA->Q2 Q3 Electronics? PathB->Q3 Method1 Reductive Amination (Aldehyde/Ketone) Q2->Method1 Carbonyl Available Method2 Ir-Cat Borrowing Hydrogen (Alcohol) Q2->Method2 Alcohol Available Method3 SNAr Substitution (Heat/Microwave) Q3->Method3 EWG Present (NO2, CN, F) Method4 Buchwald-Hartwig (Pd-Catalysis) Q3->Method4 Electron Neutral/Rich

Figure 1: Decision matrix for selecting the synthetic route based on substrate class and electronic properties.

Method A: Reductive Amination (The Workhorse)

Best for: Alkylating existing aminopyridines without metal contamination. Mechanism: Condensation of amine with carbonyl to form an iminium ion, followed by irreversible hydride reduction.

Expert Insights
  • The Lewis Acid Trick: Aminopyridines are weak nucleophiles. Standard conditions often stall at the hemiaminal stage. Adding Ti(OiPr)₄ serves as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.

  • Hydride Selection: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1] It is less basic than NaBH₄, preventing reduction of the aldehyde/ketone before imine formation, and tolerates the slightly acidic media often required for aminopyridines.

Standard Operating Protocol (SOP)

Scale: 1.0 mmol | Time: 4–16 h | Yield Target: 75–95%

  • Imine Formation:

    • Charge a dry vial with 2-aminopyridine (1.0 equiv) and Aldehyde/Ketone (1.2 equiv).

    • Add DCE (1,2-Dichloroethane) (0.2 M concentration).

    • Critical Step: Add Ti(OiPr)₄ (1.5 equiv) if the ketone is sterically hindered. Stir at RT for 2 h.

  • Reduction:

    • Add NaBH(OAc)₃ (2.0 equiv) in one portion.

    • Add AcOH (1.0 equiv) to catalyze iminium formation if Ti(OiPr)₄ was not used.

    • Stir at RT for 12 h (or 50°C for difficult substrates).

  • Workup:

    • Quench with sat. NaHCO₃. If Ti was used, quench with 10% Rochelle’s salt solution and stir vigorously for 1 h to break the titanium emulsion.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

Method B: Buchwald-Hartwig Cross-Coupling (The Precision Tool)

Best for: Coupling amines to unactivated halopyridines (Cl, Br, I). Challenge: Pyridine nitrogen binding to Pd(II) species arrests the catalytic cycle.

Ligand Engineering

Success depends entirely on the ligand.

  • BrettPhos / tBuBrettPhos: The gold standard for primary amines. The bulky biaryl backbone prevents Pd-pyridine coordination.

  • RuPhos: Superior for secondary amines.[2]

  • Xantphos: Good general-purpose ligand for heteroaromatics if the specialized phosphines fail.

Catalytic Cycle Visualization

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Halopyridine Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord Alkylamine Deprot Deprotonation (Base) Coord->Deprot NaOtBu/LiHMDS RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle. Note that pyridine can arrest the cycle at the 'Oxidative Addition' stage if the ligand is not bulky enough.

Standard Operating Protocol (SOP)

Scale: 0.5 mmol | Atmosphere: Argon/Nitrogen (Strict)

  • Setup:

    • In a glovebox or under Ar flow, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4-6 mol%).

    • Add Halopyridine (1.0 equiv) and Alkylamine (1.2 equiv).

    • Add Base: LiHMDS (2.2 equiv, 1M in THF) is preferred for aminopyridines to prevent side reactions common with alkoxide bases.

  • Reaction:

    • Add Dioxane or Toluene (degassed, 0.2 M).

    • Seal and heat to 90–100°C for 8–12 h.

  • Purification:

    • Filter through a Celite pad (elute with EtOAc) to remove Pd black.

    • Note: Aminopyridines streak on silica. Add 1% Et₃N to your eluent.

Method C: SNAr (Nucleophilic Aromatic Substitution)

Best for: Fluoropyridines or pyridines with Electron Withdrawing Groups (EWG) like -NO₂, -CN, -CF₃.

The "Fluorine Effect"

Unlike standard organic chemistry where Iodine is the best leaving group, in SNAr, Fluorine is superior. The high electronegativity of F stabilizes the Meisenheimer intermediate (the rate-determining step).

Protocol:

  • Combine 2-Fluoropyridine derivative (1.0 equiv) and Amine (2.0 equiv).

  • Solvent: DMSO or NMP (Polar aprotic is essential).

  • Base: DIPEA or K₂CO₃ (2.0 equiv).

  • Heat: 120°C (Thermal) or 140°C (Microwave, 30 min).

    • Safety: Microwave vessels must be rated for high pressure if using volatile amines.

Comparative Data Summary

FeatureReductive AminationBuchwald-HartwigSNAr
Bond Formed N(exo)–AlkylC(ring)–N(exo)C(ring)–N(exo)
Starting Mat. Aminopyridine + AldehydeHalopyridine + AmineF/Cl-Pyridine + Amine
Key Reagent NaBH(OAc)₃ / Ti(OiPr)₄Pd-Cat / BrettPhosHeat / DMSO
Tolerance High (Acids, Esters)Moderate (No I/Br elsewhere)Low (Needs EWG)
Cost LowHigh (Pd/Ligand)Low
Scalability Excellent (Kg scale)Good (Cost limiting)Excellent

References

  • N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health (PMC). Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (PMC). Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry (ACS). Available at: [Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation. Organic Process Research & Development (ACS). Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry (RSC Advances). Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. Available at: [Link][3][5][6][8][10][11]

Sources

Biological Activity of Functionalized Pyridine Scaffolds: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridine Advantage

In the landscape of medicinal chemistry, the pyridine scaffold is not merely a structural spacer; it is a functional pharmacophore that dictates solubility, metabolic stability, and target affinity. Approximately 14% of all U.S. FDA-approved drugs contain a pyridine ring, cementing its status as a "privileged structure."

This guide moves beyond basic reviews to provide a strategic framework for leveraging functionalized pyridines in drug discovery. We analyze the electronic causality behind its biological activity, detail reproducible synthetic protocols, and map the structure-activity relationships (SAR) that drive potency in oncology and infectious disease.

Structural Logic & Electronic Causality

The Nitrogen Effect

The replacement of a benzene CH group with a nitrogen atom creates a π-deficient system. This single atom substitution introduces a permanent dipole, significantly altering the physicochemical profile:

  • H-Bonding: The lone pair on the nitrogen (

    
     hybridized) acts as a critical Hydrogen Bond Acceptor (HBA), often anchoring the molecule to kinase hinge regions or receptor pockets.
    
  • Solubility: The basicity (pKa ~5.2) allows for protonation at physiological pH, improving aqueous solubility—a common bottleneck in lipophilic drug candidates.

  • Metabolic Liability: The electron-deficient ring is less susceptible to oxidative metabolism (CYP450) compared to phenyl rings, though the nitrogen itself can be subject to N-oxidation.

SAR Decision Matrix

The biological output of a pyridine scaffold is strictly governed by the positioning of substituents.

SAR_Matrix Pyridine Pyridine Core (C5H5N) C2 Position C2/C6 (Alpha) Pyridine->C2 Electronic Control C3 Position C3/C5 (Beta) Pyridine->C3 Steric Modulation C4 Position C4 (Gamma) Pyridine->C4 Distal Interaction Kinase Kinase Hinge Binding (e.g., Sorafenib) C2->Kinase Primary H-Bond Interaction Metabolism Metabolic Blocking (F/Cl substitution) C3->Metabolism Prevents Oxidation Solubility Solubilizing Groups (Piperazine tails) C4->Solubility Solvent Exposed

Figure 1: Strategic functionalization map for pyridine scaffolds.[1] The C2 position is critical for target engagement, while C3/C4 modulate ADME properties.

Therapeutic Applications & Mechanism of Action[2]

Oncology: Kinase Inhibition

The pyridine moiety is ubiquitous in kinase inhibitors (e.g., Crizotinib , Sorafenib , Regorafenib ).

  • Mechanism: The pyridine nitrogen typically mimics the adenine ring of ATP, forming a conserved hydrogen bond with the backbone amide NH of the kinase hinge region.

  • Design Tip: Introducing an amino group at C2 (2-aminopyridine) creates a donor-acceptor motif that drastically increases affinity and selectivity.

Antimicrobial: The Isoniazid Legacy

Isoniazid (isonicotinylhydrazide) remains a cornerstone of tuberculosis therapy.

  • Mechanism: It is a prodrug activated by the bacterial catalase-peroxidase enzyme KatG. The activated radical couples with NADH to inhibit InhA, blocking mycolic acid synthesis—a vital component of the mycobacterial cell wall.

  • Modern Application: Novel 2-substituted pyridines are being explored to bypass KatG activation, addressing MDR-TB strains.

Data Summary: FDA-Approved Pyridine Drugs
Drug NameIndicationTargetPyridine Role
Sorafenib Renal Cell CarcinomaVEGFR/PDGFR/RAFHinge binder (H-bond acceptor)
Isoniazid TuberculosisInhA (Enoyl-ACP reductase)Prodrug core; radical precursor
Vismodegib Basal Cell CarcinomaHedgehog Pathway (SMO)Conformational lock & solubility
Abiraterone Prostate CancerCYP17A1Heme iron coordination
Crizotinib NSCLC (ALK+)ALK/ROS1 Tyrosine KinaseHinge binder (2-aminopyridine)

Experimental Protocols

Synthesis: C-H Activation of Pyridine N-Oxides

Traditional electrophilic aromatic substitution on pyridine is difficult due to the electron-deficient ring. Modern drug discovery utilizes C-H functionalization via N-oxide intermediates to access the C2 position.

Protocol: Pd-Catalyzed C2-Arylation

  • Objective: Direct arylation of pyridine without pre-functionalized halogens.

  • Reagents: Pyridine-N-oxide (1.0 eq), Aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), P(t-Bu)₃ (10 mol%), K₂CO₃ (2.0 eq).

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve Pyridine-N-oxide and Aryl bromide in toluene under Argon atmosphere.

  • Catalyst Addition: Add Pd(OAc)₂, ligand, and base.

  • Reflux: Heat the reaction mixture to 110°C for 12-16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Deoxygenation: The N-oxide moiety often directs the C-H activation. If the final drug requires the free pyridine, perform deoxygenation using PCl₃ or Zn/NH₄Cl.

  • Purification: Filter through Celite, concentrate in vacuo, and purify via silica gel column chromatography.

Bioassay: Kinase Inhibition (FRET Assay)

To validate the biological activity of synthesized pyridine derivatives against kinase targets (e.g., VEGFR2).

Protocol:

  • Preparation: Prepare 4x compound solution in 10% DMSO.

  • Enzyme Mix: Dilute kinase (VEGFR2) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Mix: Prepare peptide substrate labeled with FRET pair (e.g., ULight-JAK1) and ATP at Km concentration.

  • Reaction:

    • Add 2.5 µL compound solution to 384-well plate.

    • Add 5 µL Enzyme Mix. Incubate 10 min at RT.

    • Add 2.5 µL Substrate/ATP Mix.

    • Incubate for 60 min at RT.

  • Termination: Add EDTA (10 mM final) to stop reaction.

  • Detection: Read fluorescence signal (Excitation 320 nm / Emission 665 nm). Calculate IC50 using non-linear regression.

Visualizing the Mechanism

The following diagram illustrates the dual-action potential of functionalized pyridines in a cellular context, highlighting the divergence between cytoplasmic kinase inhibition and nuclear/DNA interactions.

Mechanism_Flow cluster_cyto Cytoplasm cluster_nuc Nucleus / Bacterial Cell Drug Functionalized Pyridine (Lead Compound) Kinase Target Kinase (e.g., VEGFR, ALK) Drug->Kinase  H-Bonding (N1) DNA DNA/RNA Synthesis Drug->DNA  Planar Stacking Inhibition ATP Competitive Inhibition Kinase->Inhibition Signal Downstream Signaling (RAS/RAF/MEK) Inhibition->Signal  Blocks Apoptosis Apoptosis / Cell Death Signal->Apoptosis  Induces Intercalation Intercalation / Enzyme Blockade DNA->Intercalation Intercalation->Apoptosis

Figure 2: Dual mechanistic pathways for pyridine-based therapeutics in oncology and antimicrobial applications.

Future Outlook: PROTACs and Beyond

The pyridine scaffold is evolving. Current research focuses on:

  • PROTACs (Proteolysis Targeting Chimeras): Using pyridine-based ligands (like Thalidomide analogs) to recruit E3 ligases for targeted protein degradation.

  • Fragment-Based Drug Discovery (FBDD): Pyridine fragments are ideal "seeds" due to their high ligand efficiency and defined vector growth points.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry. Link

  • Pyridine: The Scaffolds with Significant Clinical Diversity. RSC Advances. Link

  • FDA Approved Drugs Containing Pyridine Scaffold. ResearchGate. Link

  • Pyrazolopyridine-based Kinase Inhibitors for Anti-cancer Targeted Therapy. RSC Medicinal Chemistry. Link

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry and Antibacterial Activities. Journal of Chemistry. Link

Sources

Methodological & Application

Experimental setup for palladium-catalyzed cross-coupling with pyridine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PD-2026-PYR Title: High-Fidelity Experimental Setup for Palladium-Catalyzed Cross-Coupling: Leveraging Pyridine-Enhanced Precatalysts (PEPPSI) and Overcoming Heterocycle Poisoning

Abstract

This guide addresses the dual role of pyridine in palladium (Pd) catalysis: its utility as a stabilizing "throw-away" ligand in PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems, and its detrimental capacity as a catalyst poison when present in substrates.[1] We provide optimized protocols for deploying PEPPSI-IPr/IPent catalysts in drug discovery workflows and strategies to couple difficult pyridine-based substrates without deactivating the metal center.[1]

Mechanistic Grounding & Ligand Selection

The "Pyridine Paradox"

In high-throughput drug development, pyridine residues are ubiquitous yet problematic.[1]

  • As a Poison: The

    
     nitrogen of pyridine substrates binds strongly to electrophilic Pd(II) intermediates (
    
    
    
    -N coordination), displacing phosphines and arresting the catalytic cycle (the "off-cycle" sink).[1]
  • As a Stabilizer (The Solution): The PEPPSI platform utilizes a 3-chloropyridine ligand coordinated to a Pd-NHC (N-Heterocyclic Carbene) complex.[1][2] This pyridine ligand acts as a "safety pin."[1] It stabilizes the Pd(II) species in air but is labile enough to dissociate upon heating, creating the active 12-electron mono-ligated Pd(0) species required for oxidative addition.[1]

Why PEPPSI?

Unlike traditional Pd(PPh


)

(air-sensitive) or Pd

(dba)

(variable quality), PEPPSI precatalysts are air-stable solids.[1] The steric bulk of the NHC ligand (IPr or IPent) prevents the "poisoning" pyridine substrates from permanently binding to the metal center, forcing the cycle forward.

Figure 1: The PEPPSI Activation Pathway The diagram below illustrates how the pyridine ligand dissociates to activate the catalyst, preventing the formation of inactive dimers.

PEPPSI_Mechanism Precat PEPPSI Precatalyst (Air Stable Pd(II)) Activation Activation Step (Heat/Base) Precat->Activation Dissolution ActiveSpecies Active Species [Pd(0)-NHC] Activation->ActiveSpecies - Pyridine Pyridine 3-Cl-Pyridine (Dissociated Ligand) Activation->Pyridine Cycle Catalytic Cycle (Oxidative Addition) ActiveSpecies->Cycle Substrate Entry Cycle->ActiveSpecies Regeneration

Caption: Activation of PEPPSI precatalyst. The 3-chloropyridine ligand (grey) dissociates to release the active Pd-NHC species (red).[1]

Experimental Setup & Environment

While PEPPSI catalysts are air-stable in solid form, the active catalytic species is oxygen-sensitive.[1] A "self-validating" setup is crucial.[1]

The Inert Gas Manifold (Schlenk Line) vs. Glovebox
  • Recommendation: A glovebox is preferred for weighing base (e.g., KOtBu), but a Schlenk line is sufficient for the reaction if strict degassing protocols are followed.[1]

  • Critical Control Point: Oxygen causes the active Pd-NHC species to decompose into Pd-black (inactive metal).[1] If your reaction mixture turns black immediately upon heating, your inert atmosphere was compromised.[1]

Solvent Degassing Protocol

Do not rely on "sparging" with a balloon for critical kinetics.[1]

  • Freeze-Pump-Thaw: 3 cycles for small volumes (<10 mL).

  • Active Sparging: For larger volumes, sparge with Argon for 20 mins using a fritted gas dispersion tube, not a simple needle.[1]

Protocol A: General Cross-Coupling with PEPPSI-IPr

Target: Suzuki-Miyaura or Buchwald-Hartwig coupling of non-pyridine substrates using pyridine-stabilized catalysts.[1]

Reagents:

  • Catalyst: PEPPSI-IPr (1.0 - 2.0 mol%)[1]

  • Base: KOtBu (Strong base, faster activation) or K

    
    CO
    
    
    
    (Mild base, requires higher T).[1]
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Step-by-Step Workflow:

  • Charge Solids: In air, weigh the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and PEPPSI-IPr (1 mol%) into a reaction vial equipped with a stir bar.

  • Base Addition:

    • If using K

      
      CO
      
      
      
      : Add in air.[1][2][3][4][5]
    • If using KOtBu: Add inside a glovebox or under strong Argon flow.[1]

  • Seal & Purge: Cap the vial with a PTFE-lined septum. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent Introduction: Inject degassed solvent via syringe.[1]

    • Note: The solution is typically yellow/pale orange at this stage.[1]

  • Activation (The "Kick"): Place the vial into a pre-heated aluminum block at 80°C .

    • Why? Slow heating can lead to catalyst decomposition before activation.[1] A thermal "shock" ensures rapid dissociation of the pyridine ligand.

  • Monitoring:

    • Visual Check: The reaction should darken to an amber/tea color.[1]

    • Self-Validation: If the solution remains bright yellow, activation hasn't occurred (temperature too low).[1] If it turns distinct black precipitate, the catalyst has died (O

      
       leak).[1]
      

Protocol B: Coupling Pyridine Substrates (Overcoming Poisoning)

Target: Coupling a 2-chloropyridine or 3-bromopyridine.[1] These are "poisonous" substrates.[1]

Scientific Rationale: Standard catalysts fail here because the pyridine substrate competes with the phosphine ligands. We must use a catalyst with a ligand that binds tighter than the substrate (NHC) or use a precatalyst that activates rapidly.[1]

Recommended System: PEPPSI-IPent or Buchwald G4-XPhos.[1]

Data: Base & Solvent Effects on Pyridine Coupling

ParameterCondition A (Standard)Condition B (Optimized for Pyridines)Rationale
Solvent THF (65°C)1,4-Dioxane (100°C) Higher T is required to break the Pd-N(pyridine) resting state.[1]
Base NaOtBuK

PO

or K

CO

Pyridine substrates are electron-deficient; weaker bases prevent side reactions (e.g., hydrolysis).[1]
Additive NoneLiCl (2 equiv) Li+ can coordinate to the pyridine nitrogen, blocking it from binding to Pd.[1]
Concentration 0.1 M0.25 - 0.5 M Higher concentration favors the bimolecular oxidative addition over unimolecular decomposition.[1]

Protocol Modifications for Pyridine Substrates:

  • Catalyst Loading: Increase to 2-3 mol% . The "poisoning" effect effectively lowers the active catalyst concentration.

  • Temperature: Run at 100°C . You must provide enough thermal energy to reverse the formation of the stable [Pd(II)-Pyridine_Substrate] complex.[1]

  • Order of Addition:

    • Add the Pyridine substrate last (as a solution) to the hot catalyst mixture if possible. This allows the active [Pd-NHC] species to form before it gets overwhelmed by the pyridine substrate.[1]

Troubleshooting & Optimization Matrix

Use this decision tree to diagnose failure modes.

Optimization_Matrix Start Reaction Failed (<10% Conversion) CheckColor Check Solution Color Start->CheckColor Black Black Precipitate CheckColor->Black Pd Black Formed Yellow Bright Yellow/Clear CheckColor->Yellow No Change O2Leak Diagnosis: O2 Ingress Action: Regrease/Glovebox Black->O2Leak NoAct Diagnosis: No Activation Action: Increase Temp or Change Base Yellow->NoAct Standard Substrate Poison Diagnosis: Substrate Poisoning Action: Switch to PEPPSI-IPent or Add LiCl Yellow->Poison Pyridine Substrate

Caption: Diagnostic workflow for reaction failure. Visual cues (color) are primary indicators of catalyst health.[1]

References

  • Organ, M. G. , et al. (2006).[1] Pd-NHC (PEPPSI) Complexes: Synthetic Utility and Application in Cross-Coupling Reactions.[1][2] Chemistry – A European Journal.[1] Link[1]

  • Valente, C., & Organ, M. G. (2008).[1] PEPPSI-IPr: A Highly Effective and Practical Catalyst for Cross-Coupling.[1] Aldrichimica Acta.[1] Link

  • Bruno, N. C., & Buchwald, S. L. (2014).[1] Design and Synthesis of G4-Precatalysts for Cross-Coupling. Journal of the American Chemical Society.[4] Link[1]

  • Ingoglia, B. T., & Buchwald, S. L. (2016).[1] Suzuki–Miyaura Cross-Coupling of Pyridine Derivatives.[1] Organic Letters.[1] Link[1]

  • Sigma-Aldrich. PEPPSI™ Catalysts Application Guide.[1][6]Link

Sources

Advanced Protocol: One-Pot Synthesis of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine moiety is a privileged scaffold in FDA-approved therapeutics, functioning as a critical pharmacophore in over 100 marketed drugs, including calcium channel blockers (Nifedipine) and kinase inhibitors (Sorafenib). Traditional synthesis often involves multi-step procedures (e.g., separate condensation and oxidation steps) that suffer from low atom economy and harsh conditions.

This Application Note details one-pot multicomponent reactions (MCRs) that streamline the synthesis of substituted pyridines. We present two distinct, validated protocols:

  • Protocol A: A microwave-assisted modified Hantzsch synthesis for rapid library generation.

  • Protocol B: A green, nanocatalyst-mediated synthesis of polysubstituted 2-aminopyridines.

These methods prioritize atom economy , operational simplicity , and scalability , reducing reaction times from hours to minutes while eliminating toxic solvents.

Strategic Rationale & Mechanism

Why One-Pot MCR?

Traditional Hantzsch synthesis produces 1,4-dihydropyridines (1,4-DHPs), requiring a secondary oxidation step (aromatization) to yield the pyridine core.[1] This two-step process introduces purification bottlenecks. Modern one-pot variations utilize cooperative catalysis or in-situ oxidative aromatization to drive the reaction to completion in a single vessel.

Key Advantages:

  • Thermodynamic Drive: In-situ aromatization shifts the equilibrium, preventing the retro-Michael addition often seen in DHP isolation.

  • Solvent Effects: Use of polar protic solvents (EtOH, Water) or solvent-free conditions stabilizes ionic intermediates.

Mechanistic Pathway

The reaction generally proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization.[2] The final rate-determining step is the oxidative aromatization.

G Start Aldehyde + 1,3-Dicarbonyl Inter1 Knoevenagel Intermediate Start->Inter1 - H2O Enamine Enamine (from NH4OAc) Start->Enamine + NH4OAc Michael Michael Adduct Inter1->Michael + Enamine DHP 1,4-Dihydropyridine (Intermediate) Michael->DHP Cyclization - H2O Oxidation Oxidative Aromatization DHP->Oxidation Oxidant/Catalyst Product Substituted Pyridine Oxidation->Product - 2H

Figure 1: General mechanistic flow for the one-pot synthesis of pyridines from aldehydes, 1,3-dicarbonyls, and an ammonia source.

Experimental Protocols

Protocol A: Microwave-Assisted Modified Hantzsch Synthesis

Objective: Rapid synthesis of symmetrical 2,6-dimethyl-3,5-dicarboalkoxypyridines. Mechanism: Thermal acceleration via microwave irradiation coupled with iodine-promoted in-situ oxidation.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (2.0 mmol)[3]

  • Ammonium Acetate (1.2 mmol)[3]

  • Molecular Iodine (10 mol%) - Acts as both Lewis acid and mild oxidant

  • Ethanol (2 mL) or Water (Green alternative)

Workflow:

  • Preparation: In a 10 mL microwave-safe vial, combine the aldehyde, ethyl acetoacetate, and ammonium acetate.

  • Catalyst Addition: Add 10 mol% molecular iodine (

    
    ).
    
  • Irradiation: Seal the vial. Irradiate at 100 W and 80°C for 2–5 minutes .

    • Note: Monitor pressure carefully if using aqueous media.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). The fluorescent DHP spot should disappear, replaced by the UV-active pyridine spot.

  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Pour mixture into crushed ice/water containing a trace of sodium thiosulfate (to quench excess iodine).

    • The solid product precipitates immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Validation Data:

  • Yield: Typically 85–94%.

  • Time: 2–5 mins (vs. 4–8 hours reflux).

  • Atom Economy: High (Water is the primary byproduct).

Protocol B: Green Nanocatalyst Synthesis of Polysubstituted Pyridines

Objective: Synthesis of highly functionalized 2-amino-3,5-dicyanopyridine derivatives. Catalyst: Nanocrystalline Magnesium Oxide (MgO) or Magnetic Copper Ferrite (


). These are heterogeneous, reusable basic catalysts.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (2.0 mmol)

  • Thiophenol or Phenol derivative (1.0 mmol)

  • Nano-MgO (50 mg) or

    
     (magnetic recovery)
    
  • Solvent: Ethanol:Water (1:[2]1) or Solvent-free (grinding)

Workflow:

  • Activation: If using Nano-MgO, calcine at 500°C for 2h prior to first use to ensure active surface sites.

  • Reaction Assembly: In a round-bottom flask, mix aldehyde, malononitrile, and the thiol/phenol. Add the nanocatalyst.[4]

  • Reaction:

    • Method A (Thermal): Reflux in EtOH:H2O for 20–40 mins.

    • Method B (Solvent-Free): Grind reactants in a mortar with catalyst for 10 mins, then heat at 60°C.

  • Catalyst Recovery:

    • MgO:[4] Centrifuge the hot mixture. Decant the supernatant (product solution). Wash pellet with hot EtOH.

    • Ferrite:[4] Apply an external magnet to the flask bottom; decant the solution.

  • Isolation: Allow the supernatant to cool. The polysubstituted pyridine crystallizes out.

Workflow Diagram (Protocol B):

ProtocolB Input Aldehyde + Malononitrile + Nucleophile (Thiol/Phenol) Catalysis Add Nano-MgO (Heterogeneous Base) Input->Catalysis Reaction Reflux (EtOH:H2O) 20-40 mins Catalysis->Reaction Separation Centrifuge/Magnet (Remove Catalyst) Reaction->Separation Crystallization Cool Supernatant (Product Precipitates) Separation->Crystallization Recycle Wash & Reuse Catalyst Separation->Recycle Recover Solid

Figure 2: Operational workflow for the heterogeneous catalytic synthesis of 2-aminopyridines.

Optimization & Critical Process Parameters (CPP)

The following table summarizes the impact of key variables on yield and purity, derived from comparative studies [1][2].

ParameterRecommendationEffect on Reaction
Solvent EtOH/Water (1:1) or PEG-400Water accelerates MCRs via hydrophobic effect; PEG acts as a phase transfer catalyst.
Catalyst Acidity Lewis Acids (

,

)
Promotes Knoevenagel condensation and stabilizes the enamine intermediate.
Oxidant Air,

, or

Essential for aromatization. Without it, 1,4-DHP is the major product.
Temperature 80°C - 100°CBelow 60°C, the Michael addition is slow; above 120°C, decomposition of malononitrile occurs.
Sterics Ortho-substituted aldehydesSignificantly reduce yield (20-30% drop) due to steric hindrance during the cyclization step.

Troubleshooting Guide

Issue 1: Product remains as Dihydropyridine (DHP) / Incomplete Aromatization.

  • Cause: Insufficient oxidative driving force.

  • Solution: Add a dedicated oxidant (e.g., 10 mol%

    
     or 
    
    
    
    ) or extend reaction time in open air. For Protocol A, ensure iodine is not quenched by impurities before the reaction completes.

Issue 2: Low Yield with Ortho-Substituted Aldehydes.

  • Cause: Steric hindrance preventing the planar transition state required for cyclization.

  • Solution: Switch to Protocol A (Microwave) and increase temperature to 100°C. High energy input overcomes the steric barrier.

Issue 3: Catalyst Aggregation (Protocol B).

  • Cause: Nano-catalysts can clump in non-polar solvents.

  • Solution: Use ultrasonic dispersion for 5 minutes before adding reactants. Ensure solvent is polar (EtOH or Water).

References

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines via Nitrogen-doped Graphene Catalyzed One-Pot Multicomponent Reaction. Current Organic Chemistry. Available at: [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia / Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Substituted Pyridine Derivatives with Nano Copper Ferrite Catalyst. Nanoscale Reports. Available at: [Link][4]

Sources

Application Note: Comprehensive Analytical Strategies for the Purity Assessment of N-Alkylated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

N-alkylated pyridines (pyridinium salts) are a versatile class of compounds utilized extensively as ionic liquids, phase-transfer catalysts, and critical intermediates in drug development (e.g., NAD+ analogs and cholinesterase reactivators). However, their permanent positive charge and unique physicochemical properties render traditional analytical methods, such as standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), largely ineffective due to poor retention and severe peak tailing.

Furthermore, the synthesis of these compounds typically involves the quaternization of pyridine derivatives with alkyl halides. This process can leave behind trace genotoxic alkylating agents, unreacted pyridine (a known toxicant), and residual halide counter-ions that drastically alter the thermal stability and viscosity of the final product[1].

To ensure scientific rigor and regulatory compliance, a multi-modal analytical strategy is required. This guide details field-proven, self-validating protocols for the purity assessment of N-alkylated pyridines, leveraging Hydrophilic Interaction Liquid Chromatography (HILIC), quantitative Nuclear Magnetic Resonance (qNMR), and Ion Chromatography (IC).

PurityWorkflow Start N-Alkylated Pyridinium Sample Organic Organic Impurities (Unreacted Pyridine) Start->Organic Absolute Absolute Purity (Assay) Start->Absolute Inorganic Trace Inorganics (Halides, Moisture) Start->Inorganic HILIC HILIC-UV/MS (Polar Retention) Organic->HILIC qNMR 1H/19F qNMR (Internal Std) Absolute->qNMR IC Ion Chromatography (Halide Quantitation) Inorganic->IC

Caption: Workflow for comprehensive purity assessment of N-alkylated pyridines.

Chromatographic Profiling: The Case for HILIC

The Causality of Method Selection: Pyridinium cations are highly polar and carry a permanent positive charge. In standard RP-HPLC, they elute in the void volume, making impurity resolution impossible[2]. HILIC overcomes this by utilizing a polar stationary phase (e.g., bare silica or zwitterionic columns) and a highly organic mobile phase (typically >80% acetonitrile). The mechanism relies on the analyte partitioning into an immobilized water layer on the stationary phase, supplemented by electrostatic (ion-exchange) interactions, which successfully retains and resolves pyridinium compounds[3].

HILICMechanism Mobile Mobile Phase (High Acetonitrile, >80%) WaterLayer Immobilized Water Layer on Stationary Phase Mobile->WaterLayer Forms Retention Partitioning & Ion-Exchange WaterLayer->Retention Drives Analyte Pyridinium Cation (Highly Polar) Analyte->WaterLayer Partitions into Elution Elution & Detection Retention->Elution Controlled by Buffer

Caption: HILIC retention mechanism for polar N-alkylated pyridinium cations.

Protocol 1: HILIC-UV/MS for Organic Impurities

Self-Validating System: This protocol includes a System Suitability Test (SST) to verify column equilibration, which is notoriously slow in HILIC.

  • Column Selection: Use a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 100 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid). The buffer is critical to shield secondary electrostatic interactions and prevent peak tailing.

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 90% B, holding for 2 minutes. Ramp down to 60% B over 15 minutes. Return to 90% B and equilibrate for 10 column volumes.

  • Sample Preparation: Dissolve the pyridinium salt in 80:20 Acetonitrile:Water to match the initial mobile phase conditions. Crucial: Injecting samples dissolved in 100% water will disrupt the HILIC water layer and cause peak splitting.

  • System Suitability (SST): Inject a mixture of unreacted pyridine and the target pyridinium salt.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing factor (
      
      
      
      ) < 1.5. Proceed only if SST passes.

Absolute Quantitation via qNMR

The Causality of Method Selection: During early-stage drug development or novel ionic liquid synthesis, authentic reference standards for external calibration are rarely available[4]. Quantitative NMR (qNMR) bypasses this requirement. Because the area of an NMR resonance is directly proportional to the number of nuclei generating it, an internal standard of known high purity can be used to determine the exact mass fraction of the pyridinium salt[5].

Protocol 2: 1H qNMR Absolute Purity Determination

Self-Validating System: The protocol mandates a


 relaxation measurement to ensure the self-consistency of the integration data.
  • Internal Standard (IS) Selection: Select an IS that does not overlap with the pyridinium signals. 1,3,5-Trimethoxybenzene (TraceCERT®,

    
    99.9%) is ideal, providing a sharp singlet around 
    
    
    
    6.1 ppm in DMSO-
    
    
    [5].
  • Sample Preparation: Accurately weigh ~20 mg of the pyridinium salt and ~10 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO-

    
    .
    
  • 
     Inversion Recovery Experiment:  Run a rapid 
    
    
    
    measurement to determine the longest longitudinal relaxation time (
    
    
    ) among the peaks of interest.
  • Acquisition Parameters:

    • Set the relaxation delay (

      
      ) to at least 
      
      
      
      (often 30-60 seconds) to guarantee complete magnetization recovery before the next pulse.
    • Use a 90° pulse angle and acquire

      
      64 scans for a high signal-to-noise ratio (S/N > 250).
      
  • Data Processing & Calculation: Integrate the IS peak and a distinct pyridinium peak (e.g., the N-alkyl

    
    -CH2 or an aromatic proton). Calculate purity using the formula:
    
    
    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Trace Halide Analysis via Ion Chromatography

The Causality of Method Selection: Residual halides (Cl⁻, Br⁻, I⁻) from alkylating agents severely depress the melting point, increase viscosity, and compromise the thermal stability of pyridinium ionic liquids[1]. Furthermore, unreacted alkyl halides are potent genotoxins. Ion Chromatography (IC) with suppressed conductivity detection provides the necessary sub-ppm sensitivity to quantify these inorganic impurities.

Protocol 3: IC for Halide Quantitation

Self-Validating System: Matrix interference is common with highly concentrated cationic samples. A spike-recovery test validates the extraction efficiency.

  • Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS19).

  • Eluent: Potassium hydroxide (KOH) gradient generated electrolytically (10 mM to 45 mM over 25 minutes).

  • Sample Preparation: Dilute the pyridinium sample 1:100 in ultrapure water. Pass through a C18 Solid Phase Extraction (SPE) cartridge to trap the bulky organic pyridinium cations, allowing the free halides to pass into the eluate.

  • Validation (Spike Recovery): Spike a known concentration of a mixed halide standard into the sample prior to SPE.

    • Acceptance Criteria: Recovery must fall between 95% and 105%.

Summary of Analytical Methodologies

The following table synthesizes the quantitative data and operational parameters for the discussed methodologies, providing a quick-reference guide for laboratory implementation.

Analytical MethodTarget AnalytePrimary MechanismKey AdvantageSelf-Validation Metric
HILIC-UV/MS Organic impurities, unreacted pyridineHydrophilic partitioning & ion-exchangeRetains permanently charged cations better than RP-HPLCResolution (

) > 2.0; Tailing (

) < 1.5
1H qNMR Absolute purity (Assay)Signal integration proportional to molar concentrationNo authentic reference standard required

ensuring complete relaxation
Ion Chromatography Trace halides (Cl⁻, Br⁻, I⁻)Anion exchange with suppressed conductivitySub-ppm sensitivity for synthesis byproductsSpike recovery 95–105%;

References

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses. Available at:[Link]

  • Hydrophilic interaction liquid chromatography-tandem mass spectrometry quantitative method for the cellular analysis of varying structures of gemini surfactants designed as nanomaterial drug carriers. PubMed. Available at:[Link]

  • Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. SciELO. Available at:[Link]

  • Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. Heinrich-Heine-Universität Düsseldorf. Available at:[Link]

Sources

N2,N2-Diallyl-2,3-pyridinediamine in the synthesis of N-heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N2,N2-Diallyl-2,3-pyridinediamine in the Synthesis of N-Heterocycles

Executive Summary

This compound is a specialized ortho-diamine building block characterized by a unique reactivity profile: a primary amine at the 3-position and a tertiary, diallyl-substituted amine at the 2-position. Unlike standard 2,3-diaminopyridines, which are typically used to synthesize planar imidazo[4,5-b]pyridines, this scaffold is designed for complexity-generating reactions .

The presence of the N,N-diallyl group serves two strategic functions:

  • Olefin Metathesis Handle: It enables Ring-Closing Metathesis (RCM) to form medium-sized fused rings (e.g., diazepines), a privileged architecture in CNS drug discovery.

  • Protecting Group Strategy: The allyl groups mask the N2-amine, preventing unwanted side reactions during N3-functionalization, and can be removed or cyclized under palladium catalysis.

This guide details the robust synthesis of the scaffold (preserving the allyl moieties) and its application in synthesizing pyrido[2,3-e][1,4]diazepin-5-ones via RCM.

Scaffold Synthesis: The Chemoselective Challenge

The critical challenge in synthesizing this compound is the reduction of the nitro precursor. Standard catalytic hydrogenation (H₂/Pd-C) will reduce the nitro group and saturate the allyl double bonds, destroying the molecule's utility. Chemoselective reduction using Iron (Fe) or Tin(II) Chloride (SnCl₂) is mandatory.

Protocol 1: Synthesis of this compound

Precursor Synthesis (Step A):

  • Reaction: Nucleophilic Aromatic Substitution (SɴAr)

  • Substrates: 2-Chloro-3-nitropyridine + Diallylamine.

Chemoselective Reduction (Step B):

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

Step-by-Step Methodology:

  • SɴAr Reaction:

    • Dissolve 2-Chloro-3-nitropyridine (10.0 mmol) in acetonitrile (50 mL).

    • Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and Diallylamine (1.2 equiv).

    • Reflux at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material.[1][2]

    • Workup: Filter salts, concentrate filtrate, and partition between water/DCM. Dry organic layer (Na₂SO₄) and concentrate to yield 2-(diallylamino)-3-nitropyridine (typically yellow oil/solid).

  • Reduction (The Critical Step):

    • Suspend the nitro intermediate (10.0 mmol) in Ethanol (40 mL) and Water (10 mL).

    • Add Ammonium Chloride (5.0 equiv) and Iron powder (5.0 equiv, <325 mesh).

    • Heat to vigorous reflux (80°C) with mechanical stirring. Note: Magnetic stirring often fails due to iron clumping.

    • Monitor by TLC.[1] Reaction is typically complete in 2–3 hours.

    • Workup: Filter hot through a Celite pad to remove iron sludge. Wash pad with hot ethanol.

    • Concentrate the filtrate. Neutralize residue with sat. NaHCO₃ and extract with EtOAc.[1]

    • Purification: Flash chromatography (DCM/MeOH 95:5). The product is oxygen-sensitive; store under Argon at -20°C.

Yield Target: >85% over two steps.

Application A: Synthesis of Fused Diazepines via RCM

This is the highest-value application for this scaffold. By acylating the primary N3-amine with an acryloyl group, you create a diene system perfect for Grubbs-catalyzed Ring-Closing Metathesis. This yields pyrido[2,3-e][1,4]diazepin-5-ones , a scaffold found in viral reverse transcriptase inhibitors and anxiolytics.

Mechanism & Pathway[1][2][3][4][5]
  • Acylation: N3-amine reacts with Acryloyl Chloride.

  • Metathesis: Ru-carbene (Grubbs II) coordinates with the N2-allyl and N3-acrylamide alkenes.

  • Cyclization: Release of ethylene gas drives the formation of the 7-membered ring.

RCM_Pathway Start N2,N2-Diallyl-2,3- pyridinediamine Inter Intermediate: N-(2-(diallylamino)pyridin-3-yl) acrylamide Start->Inter Acryloyl Chloride TEA, DCM, 0°C Product Product: 1-Allyl-1,2,3,4-tetrahydro- pyrido[2,3-e][1,4]diazepin-5-one Inter->Product Grubbs II Cat. (5 mol%) DCM, Reflux, 12h (- Ethylene)

Figure 1: Synthetic pathway for the construction of the pyrido-diazepine core via Ring-Closing Metathesis.

Detailed Protocol

Step 1: Acrylation

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add Triethylamine (1.5 equiv) and cool to 0°C.

  • Dropwise add Acryloyl Chloride (1.1 equiv).

  • Stir at 0°C for 1 hour, then warm to RT.

  • Checkpoint: Ensure complete conversion to the amide. Unreacted amine will poison the Grubbs catalyst.

  • Standard aqueous workup and short silica plug filtration.

Step 2: Ring-Closing Metathesis (RCM)

  • Dilution is Key: Dissolve the acrylamide intermediate in degassed, anhydrous DCM to a concentration of 0.005 M (high dilution prevents intermolecular polymerization).

  • Add Grubbs 2nd Generation Catalyst (2–5 mol%).

  • Reflux (40°C) under a nitrogen atmosphere for 4–12 hours.

  • Monitoring: Monitor the disappearance of the specific "acrylamide" alkene signals in NMR or shift in Rf.

  • Quenching: Add DMSO (50 equiv relative to catalyst) or activated charcoal to scavenge Ruthenium. Stir 1 hour.

  • Filter and concentrate.

  • Purification: Silica gel chromatography. The product is a cyclic 7-membered lactam.

Application B: Palladium-Catalyzed Cascade Cyclization

An alternative advanced application uses the allyl group as a partner in a Heck-type cyclization. If the N3-amine is functionalized with an aryl halide (e.g., 2-iodobenzoyl chloride), a Pd(0) catalyst can drive an intramolecular carboamination.

Key Insight: This reaction creates a bridged or fused tetracyclic system, leveraging the "diallyl" group not just as a bystander, but as an active participant in increasing molecular complexity (Fsp³ character).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Step A (SɴAr) Incomplete substitution due to steric bulk of diallylamine.Use a polar aprotic solvent (DMSO or DMF) instead of Acetonitrile and increase temp to 100°C.
Loss of Allyl Groups (Step B) Over-reduction.STOP using H₂/Pd. Switch immediately to Fe/NH₄Cl or SnCl₂/HCl.
RCM Fails (No Cyclization) Catalyst poisoning by pyridine nitrogen.Add a Lewis Acid (e.g., Ti(OiPr)₄) to coordinate the pyridine nitrogen before adding Grubbs catalyst, or use the HCl salt of the pyridine.
Polymerization in RCM Concentration too high.RCM requires high dilution (0.005 M or lower). If running >1g scale, add catalyst in portions.

References

  • BenchChem Technical Support. Synthesis of N2,N2-Diallyl-2,5-pyridinediamine and Optimization of Diallylation. BenchChem.[1] Link

  • Chattopadhyay, S. K., et al. (2016). Formation of medium-ring heterocycles by diene and enyne metathesis.Tetrahedron, 72(35), 5321-5345. Link

  • Fu, G. C., & Grubbs, R. H. (1993). The application of ring-closing metathesis to the synthesis of unsaturated nitrogen heterocycles.Journal of the American Chemical Society, 115(21), 9856-9857. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.Chemical Reviews, 100(8), 3009-3066. Link

Sources

Application Note: High-Throughput Screening of Pyridine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Library Logic

The "Privileged" Pyridine Scaffold

In medicinal chemistry, pyridine is not merely a solvent; it is a "privileged scaffold" present in over 7,000 bioactive compounds, including blockbusters like Imatinib (Gleevec) and Esomeprazole (Nexium).

For drug development professionals, the pyridine ring offers three distinct advantages over phenyl bioisosteres:

  • Solubility Modulation: The nitrogen atom (pK_a ~5.2) allows for protonation at physiological pH, significantly improving aqueous solubility compared to benzene analogs.

  • Hydrogen Bond Acceptance: The lone pair on the nitrogen acts as a specific H-bond acceptor, critical for anchoring molecules in the ATP-binding pockets of kinases.

  • Metabolic Stability: Pyridine rings are generally less prone to oxidative metabolism by CYP450 isoforms compared to electron-rich phenyl rings.

The Hidden HTS Challenge: Metal Contamination

Critical Insight: Most pyridine libraries are synthesized via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).

  • The Problem: Pyridine nitrogens are excellent ligands for transition metals. Residual Palladium (Pd) from synthesis can remain coordinated to the library compounds.

  • The Artifact: In biochemical assays, this residual Pd can inhibit enzymes directly or generate redox cycling false positives, independent of the pyridine molecule itself.

  • The Fix: Library QC must include elemental analysis. Compounds should be scavenged (e.g., using SiliaMetS®) to <10 ppm Pd prior to screening.

Part 2: Assay Design & Visualization

Selection of Assay Modality: TR-FRET

For screening pyridine derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the superior modality over standard intensity-based fluorescence.

  • Why? Pyridine derivatives, particularly those with extended conjugation, can exhibit intrinsic fluorescence in the blue/green region (400-500 nm).

  • The Solution: TR-FRET uses long-lifetime fluorophores (Lanthanides like Europium or Terbium). By introducing a time delay (typically 50-100 µs) between excitation and measurement, the short-lived background fluorescence of the pyridine library decays completely, leaving only the specific assay signal.

Visualizing the Workflow

The following diagram outlines the screening campaign structure, from library prep to hit validation.

HTS_Workflow Library Pyridine Library (Pd-Scavenged) Dispense Acoustic Dispensing (Echo 550/650) Library->Dispense 10-50 nL Reagent Kinase + Tracer + Eu-Anti-Tag Ab Dispense->Reagent Assay Plate Incubate Equilibrium Binding (60 min @ RT) Reagent->Incubate Read TR-FRET Readout (EnVision/PHERAstar) Incubate->Read Analysis Data Analysis (Z-Prime Calculation) Read->Analysis Triage Hit Triage (>3 SD from Mean) Analysis->Triage Z' > 0.5 Valid Orthogonal Validation (Biophysical / Cell-based) Triage->Valid

Caption: Step-by-step HTS workflow for pyridine derivatives, emphasizing acoustic dispensing and rigorous statistical triage.

Part 3: Detailed Protocol (Kinase Binding Assay)

Objective: Identify pyridine-based ATP-competitive inhibitors using a LanthaScreen™ Eu Kinase Binding Assay format.

Reagents & Equipment
  • Kinase: Recombinant human kinase (e.g., VEGFR2), tagged (GST or His).

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Antibody: Europium (Eu)-labeled anti-tag antibody (Donor).

  • Library: 10 mM DMSO stocks of pyridine derivatives.

  • Plate: 384-well low-volume white microplates (Greiner or Corning).

  • Reader: Multi-mode plate reader capable of TR-FRET (e.g., PerkinElmer EnVision).

Experimental Steps

Step 1: Acoustic Dispensing (Source to Destination) Using an Echo liquid handler, dispense library compounds into the assay plate.

  • Test Wells: 20 nL of compound (final conc. 10 µM).

  • High Control (HC): 20 nL DMSO (0% Inhibition).

  • Low Control (LC): 20 nL of known inhibitor (e.g., Staurosporine) at 10 µM (100% Inhibition).

Step 2: Master Mix Preparation Prepare the kinase/antibody buffer. Note: Pyridines can be pH sensitive; ensure buffer is effectively buffered at pH 7.5.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in buffer.

Step 3: Reaction Initiation

  • Add 5 µL of Kinase/Antibody Mix to all wells.

  • Add 5 µL of Tracer Solution (Concentration =

    
     of tracer) to all wells.
    
  • Total Assay Volume: 10 µL.

  • Final DMSO: 0.2%.

Step 4: Incubation Seal plates and incubate for 60 minutes at Room Temperature (20-25°C). Protect from direct light to prevent tracer photobleaching.

Step 5: Detection (TR-FRET) Read plate with the following settings:

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

  • Emission 1 (Donor): 615 nm (Europium).

  • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

  • Delay Time: 50 µs.

  • Integration Time: 200 µs.

Mechanism of Action Diagram

The following diagram illustrates the competitive displacement mechanism.

TRFRET_Mechanism cluster_0 Negative Control (High FRET) cluster_1 Hit Compound (Low FRET) Kinase1 Kinase-Tag Ab1 Eu-Ab (Donor) Ab1->Kinase1 Binds Tag Tracer1 AF647-Tracer (Acceptor) Ab1->Tracer1 FRET Signal (665nm) Tracer1->Kinase1 Binds Pocket Kinase2 Kinase-Tag Ab2 Eu-Ab (Donor) Ab2->Kinase2 Tracer2 AF647-Tracer (Displaced) Ab2->Tracer2 NO FRET Pyridine Pyridine Hit Pyridine->Kinase2 Competes

Caption: TR-FRET Mechanism. Left: Tracer binding generates signal. Right: Pyridine hit displaces tracer, reducing signal.

Part 4: Data Analysis & Validation (Self-Validating System)

The Z-Prime (Z') Factor

Before analyzing hits, the assay robustness must be validated using the Z' factor. This statistical parameter accounts for both the dynamic range and the variability of the data.[1][2]



ParameterDefinitionAcceptance Criteria

SD of Positive Control (Staurosporine)Low variability

SD of Negative Control (DMSO)Low variability

Mean of Positive ControlLow Signal (Background)

Mean of Negative ControlHigh Signal (Max FRET)
Z' Value Assay Quality Score > 0.5 is Mandatory
Hit Identification

Calculate the Emission Ratio (ER) for every well:



Calculate % Inhibition :



Triage: Removing False Positives (PAINS & Aggregators)

Pyridine derivatives are generally stable, but "frequent hitters" exist.

  • Aggregation Counter-Screen: Re-test hits in the presence of 0.01% and 0.1% Triton X-100.

    • Logic: If potency drops significantly with higher detergent, the compound is likely forming promiscuous colloidal aggregates (a common HTS artifact), not binding specifically.

  • PAINS Filter: Run structures through electronic filters to identify Pan-Assay Interference Compounds (e.g., ene-rhodanines) often found in uncurated libraries.

References

  • Dahlin, J. L., et al. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

    • Source:

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

    • Source:

  • Baell, J. B., & Holloway, G. A. (2010).[4][5] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

    • Source:

  • Simeonov, A., & Davis, M. I. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual.

    • Source:

  • Altaf, A. A., et al. (2015). Pyridine derivatives: A privileged scaffold in drug discovery.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N²,N²-Diallyl-2,3-pyridinediamine

[1]

Current Status: Operational Ticket ID: CHEM-SUP-2024-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Yield Trap" in Pyridine-Diamine Synthesis

Researchers frequently encounter low yields when synthesizing


-diallyl-2,3-pyridinediamine31

The failure mode is rarely random; it is almost always caused by one of two critical errors:

  • Regiochemical Ambiguity: Attempting direct alkylation of 2,3-diaminopyridine (leads to complex mixtures).

  • Chemoselectivity Failure: Using catalytic hydrogenation (

    
    /Pd) to reduce the nitro precursor, which inadvertently reduces the allyl groups to propyl groups.
    

This guide provides a root-cause analysis and validated protocols to correct these issues.

Phase 1: Diagnostic & Route Selection

Before troubleshooting specific steps, verify your synthetic strategy. The Direct Alkylation route is the most common cause of low yield due to poly-alkylation and poor regioselectivity. The


 + Reduction
Visualizing the Synthetic Pathways

SynthesisRoutesStart_DirectRoute A (Avoid):2,3-DiaminopyridineIntermediate_AMixture of Isomers:N2, N3, and Ring AlkylationStart_Direct->Intermediate_A+ Allyl Bromide(Low Selectivity)Start_SNArRoute B (Recommended):2-Chloro-3-nitropyridineIntermediate_BIntermediate:N,N-diallyl-3-nitro-2-pyridinamineStart_SNAr->Intermediate_B+ Diallylamine(High Selectivity)Trap_HydroTrap: Catalytic Hydrogenation(H2 / Pd-C)Intermediate_B->Trap_HydroNon-selectiveSolution_RedSolution: Chemoselective Reduction(Fe/AcOH or SnCl2)Intermediate_B->Solution_RedSelectiveProduct_WrongImpurity:Propyl-analog (Saturated)Trap_Hydro->Product_WrongReduces Allyl GroupsProduct_RightTarget:N2,N2-Diallyl-2,3-pyridinediamineSolution_Red->Product_RightPreserves Allyl Groups

Figure 1: Decision tree comparing the flawed direct alkylation route against the robust

Phase 2: Troubleshooting the Step

Reaction: 2-Chloro-3-nitropyridine + Diallylamine


1

Even in the preferred Route B, users often report stalled conversion. This is typically due to the steric bulk of diallylamine and the electronic deactivation of the pyridine ring if the wrong solvent is used.

Common Issues & Solutions
SymptomRoot CauseCorrective Action
Incomplete Conversion (<60%) Steric Hindrance: Diallylamine is bulky.[1] The nucleophilic attack at C2 is slower than with primary amines.Increase Temperature/Solvent: Switch from EtOH (reflux 78°C) to DMF or DMSO at 100–120°C . The dipole moment of DMF stabilizes the Meisenheimer complex.
Formation of Hydrolysis Product Wet Solvents: The chloride is displaced by water (OH-) instead of the amine.Dry Conditions: Use anhydrous DMF and add a scavenger base like

or

. Ensure glassware is oven-dried.[1]
Dark Tarry Mixture Thermal Decomposition: 3-nitropyridines are thermally sensitive above 140°C.Control Exotherm: Do not exceed 120°C. Monitor internal temperature, not just bath temperature.[1]

Validated Protocol (Step 1):

  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add

    
     (1.5 eq) followed by diallylamine (1.2 eq).
    
  • Heat to 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Pour into ice water. The yellow/orange solid usually precipitates. Filter and wash with water.[2]

    • Note: If it oils out, extract with EtOAc, but the precipitation method removes DMF most effectively.

Phase 3: The Critical Reduction Step (The "Allyl Killer")

Reaction:



1

The Problem: The nitro group (



forbidden

Choice of Reducing Agent
MethodCompatibility with Allyl GroupsYield PotentialNotes

/ Pd-C
0% (Fails) N/AReduces alkenes rapidly. Do not use.
Fe / AcOH High 85–95%Robust, cheap. Requires careful workup to remove iron salts.[1]

/ EtOH
High 80–90%Good for small scale.[1] Tin waste is toxic.[1]
Zn /

Medium 60–75%Milder, but can stall at the hydroxylamine intermediate.

(Dithionite)
High 70–85%Scalable, but product often oils out; difficult extraction.
Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This method is chemoselective; it reduces the nitro group via single electron transfer (SET) without touching the alkene.

Step-by-Step Guide:

  • Setup: Suspend the nitro-intermediate (1.0 eq) in Ethanol/Water (4:1 ratio) or pure Acetic Acid.

  • Activation: Add Iron powder (Fe, 5.0 eq) and

    
     (0.5 eq) or catalytic acetic acid.
    
    • Tip: Use fine mesh iron powder (325 mesh) for better surface area.

  • Reaction: Heat to 70–80°C with vigorous stirring.

    • Visual Cue: The reaction usually turns from bright yellow/orange to dark brown/black (iron oxides).

  • Monitoring: Check TLC after 2 hours. The amine product is usually more polar and may fluoresce blue under UV.

  • Workup (Crucial for Yield):

    • Cool to room temperature.[1][3][4][5]

    • Filter through a Celite pad to remove iron sludge.[1] Wash the pad copiously with EtOAc or MeOH.

    • Neutralization: If Acid was used, neutralize the filtrate with saturated

      
       until pH ~8–9.
      
    • Extraction: Extract with EtOAc (3x).

    • Drying: Dry over

      
       and concentrate.
      

FAQ: Rapid Troubleshooting

Q: I see a spot on TLC that is very close to the starting material. Is the reaction stuck? A: The amine product is often close in


Ninhydrinp-Anisaldehyde1

Q: My product is an oil that won't crystallize. How do I purify it? A: Diaminopyridines are prone to oxidation (turning dark/black) upon air exposure.

  • Salt Formation: Convert the free base to a hydrochloride or oxalate salt. Dissolve the oil in

    
     and add 
    
    
    in dioxane. The salt is stable and usually precipitates as a solid.
  • Storage: Store under Argon/Nitrogen in the dark.

Q: Can I use Sodium Borohydride (


)?A:

1

will reduce your allyl groups1

Q: Why is my yield low even with Iron reduction? A: The product might be trapped in the iron sludge during filtration.

  • Fix: Boil the Celite/Iron cake with Methanol for 10 minutes and filter again. Diamines stick avidly to metal oxides.[1]

References

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Context: General reactivity of 2-halo-3-nitropyridines with secondary amines.[1]

    • Source: BenchChem. (2025).[3][5] Application Notes: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Link (Cited as general methodology for chloronitropyridine reactivity).

  • Chemoselective Reduction of Nitro Groups

    • Context: Use of Iron/Acetic acid to spare sensitive functional groups like alkenes.
    • Source: Org.[1][6][7] Synth. 2010, 87, 183. Selective Reduction of Nitroarenes. Link

  • Dabigatran Intermediate Synthesis (Analogous Chemistry)

    • Context: Industrial processes for reducing nitro-pyridines in the presence of sensitive groups.[1][7]

    • Source:Process for the synthesis of dabigatran and its intermediates. US Patent 9,533,971 B2. (2017). Link

  • Regioselectivity in Aminopyridines

    • Context: Explains why direct alkylation of 2,3-diaminopyridine yields mixtures (N2 vs N3 vs Ring N).
    • Source: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents. Comprehensive Heterocyclic Chemistry. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-3-nitropyridine and diallylamine before handling, as they are toxic and potential sensitizers.[1]

Optimizing reaction conditions for selective N-alkylation of pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Alkylation of Pyridines

Core Technical Overview

Subject: Selective N-Alkylation of Pyridines (Menschutkin Reaction) Primary Mechanism:


 Nucleophilic Substitution
Key Challenge:  Balancing nucleophilicity, steric hindrance, and solvent stabilization of the transition state.

The N-alkylation of pyridine to form pyridinium salts is a classic Menschutkin reaction. While conceptually simple, failure often stems from a misunderstanding of the "Late Transition State" nature of this transformation. The transition state (TS) is highly charged compared to the neutral reactants. Therefore, reaction success is disproportionately governed by the solvent's ability to stabilize this developing charge.

Common Failure Modes:

  • Incomplete Conversion: Due to steric hindrance (2,6-substitution) or electron-withdrawing groups (EWGs).

  • Regioselectivity Issues: In substrates with multiple nucleophilic sites (e.g., aminopyridines), the ring nitrogen is often more nucleophilic than the exocyclic amine.

  • Product Isolation: Pyridinium salts are often hygroscopic oils, making crystallization difficult.

Troubleshooting Guide (Q&A Format)

Category A: Reactivity & Conversion[1][2][3]

Q: My reaction stalls at 50% conversion. Adding more alkyl halide doesn't help. Why? A: This is likely a thermodynamic equilibrium or product inhibition issue, not just kinetics.

  • Diagnosis: If your product is soluble in the reaction solvent, the reverse reaction (de-alkylation) can occur, especially with iodide counter-ions at high temperatures.

  • Solution: Switch to a solvent where the starting materials are soluble, but the product precipitates out . This drives the equilibrium forward via Le Chatelier's principle.

    • Recommended Solvents: Diethyl ether, Toluene, or Acetone (for simple alkyl halides).

    • Alternative: If solubility is required for reaction, use Acetonitrile (MeCN) . It is the "Gold Standard" because it is polar enough to stabilize the transition state (

      
      ) but aprotic, preventing hydrogen-bond encapsulation of the nucleophile.
      

Q: I am trying to alkylate a 2,6-disubstituted pyridine, but it won't react. What do I do? A: Steric hindrance at the 2,6-positions severely destabilizes the transition state by blocking the approach of the electrophile.

  • Protocol Adjustment:

    • Run "Neat": Remove the solvent entirely and use the alkylating agent as the solvent (if liquid and cheap). This maximizes the concentration of the electrophile.

    • High Pressure: If available, use a sealed tube or microwave reactor. High pressure (

      
       bar) significantly accelerates reactions with large negative volumes of activation (
      
      
      
      ), such as salt formation.
    • Menschutkin Catalyst: Add a catalytic amount of NaI (if using alkyl chlorides/bromides). The in situ generation of the more reactive alkyl iodide (Finkelstein reaction) can overcome the steric barrier.

Category B: Selectivity (Aminopyridines)

Q: I have a 4-aminopyridine. I want to alkylate the exocyclic amine, but I keep getting the ring nitrogen salt. How do I switch selectivity? A: This is a classic chemoselectivity trap. The ring nitrogen (sp2) is often more nucleophilic than the exocyclic amine (which has significant sp2 character due to resonance into the ring).

  • To Target Ring Nitrogen (N1): Use standard alkyl halides (MeI, BnBr) in neutral conditions. The reaction is driven by the superior nucleophilicity of the ring nitrogen.

  • To Target Exocyclic Amine (N-exo): You must change the mechanism.

    • Method 1 (Reductive Amination): Do not use alkyl halides. React the amine with an aldehyde and a reducing agent (NaBH(OAc)3). This mechanism proceeds via an imine intermediate, which only the exocyclic amine can form efficiently.

    • Method 2 (Deprotonation): Use a strong base (NaH) to deprotonate the exocyclic amine before adding the alkyl halide. The resulting amide anion is far more nucleophilic than the neutral ring nitrogen.

Category C: Isolation & Purification

Q: My product is a viscous, dark oil that refuses to crystallize. How do I get a solid? A: Pyridinium halides are notoriously hygroscopic and can form "ionic liquids" at room temperature if impurities are present.

  • The "Trituration" Fix:

    • Decant the reaction solvent.[1][2]

    • Add dry Diethyl Ether or Hexane (non-polar).

    • Sonicate vigorously. This removes trapped starting material and solvent, often inducing crystallization.

  • Counter-ion Exchange (Metathesis): If the halide salt persists as an oil, exchange the anion for a non-coordinating, lipophilic anion like

    
      or 
    
    
    
    .
    • Protocol: Dissolve crude oil in minimum water. Add saturated aqueous

      
      . The hydrophobic pyridinium hexafluorophosphate usually precipitates immediately as a nice powder.
      

Experimental Protocols

Protocol A: Standard N-Alkylation (High Yield)

Best for: Unhindered pyridines (Pyridine, 4-Picoline, DMAP).

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Dissolve Pyridine (1.0 equiv) in anhydrous Acetonitrile (0.5 M) .

  • Addition: Add Alkyl Halide (1.2 equiv) dropwise at room temperature.

    • Note: Exothermic reaction.

  • Reaction: Reflux at

    
     for 4–12 hours. Monitor by TLC (Starting material will be UV active; Product stays at baseline) or LCMS.
    
  • Workup: Cool to RT.

    • If solid forms: Filter and wash with cold

      
      .
      
    • If solution: Concentrate to ~20% volume, then pour into rapidly stirring

      
       to precipitate.
      
Protocol B: "Difficult" Substrates (Sterically Hindered)

Best for: 2,6-Lutidine, 2-Chloropyridine.

  • Setup: Sealed pressure tube (heavy-walled glass).

  • Mixture: Mix Pyridine (1.0 equiv) and Alkyl Iodide (3.0 equiv) NEAT (no solvent).

  • Reaction: Heat to

    
     for 24 hours.
    
  • Workup: Cool tube carefully. The entire mixture may solidify. Triturate the solid mass with Acetone/Ether to wash away excess alkyl iodide.

Visualizations

Figure 1: Reaction Mechanism & Solvent Effects

This diagram illustrates why polar aprotic solvents are critical. The transition state involves charge separation, which is stabilized by solvent dipoles (Acetonitrile) but destabilized by non-polar solvents.

Menschutkin_Mechanism Reactants Neutral Reactants (Pyridine + R-X) TS Transition State (Highly Polar / Charge Separation) Reactants->TS Activation Energy (Ea) Product Ion Pair Product (Pyridinium+ X-) TS->Product Fast PolarSolvent Polar Aprotic Solvent (MeCN, DMF) Stabilizes TS significantly PolarSolvent->TS Lowers Ea NonPolarSolvent Non-Polar Solvent (Toluene, Hexane) Weak TS Stabilization NonPolarSolvent->TS High Ea (Slow)

Caption: Energy landscape of the Menschutkin reaction. Polar solvents lower the activation energy by stabilizing the charge-separated transition state.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or selectivity issues.

Troubleshooting_Tree Start Problem Encountered Issue1 Low Conversion? Start->Issue1 Issue2 Wrong Regioisomer? Start->Issue2 Issue3 Oily Product? Start->Issue3 CheckSterics Check 2,6-Substitution Issue1->CheckSterics Target Targeting Exocyclic Amine? Issue2->Target Metathesis Anion Exchange (Switch to PF6 or BF4) Issue3->Metathesis StericYes Yes: Steric Hindrance CheckSterics->StericYes StericNo No: Electronic/Solvent CheckSterics->StericNo Sol_Steric 1. Run Neat (No Solvent) 2. Use Sealed Tube (High T) 3. Use Alkyl Iodide StericYes->Sol_Steric Sol_Electronic 1. Switch to MeCN 2. Add NaI (Finkelstein) StericNo->Sol_Electronic Method_Reductive Use Reductive Amination (Aldehyde + NaBH(OAc)3) Target->Method_Reductive Yes

Caption: Logical workflow for diagnosing and fixing common N-alkylation failures.

Quantitative Solvent Comparison

The choice of solvent affects the reaction rate by orders of magnitude.

SolventDielectric Constant (

)
Relative Rate (Pyridine + MeI)Recommendation
Hexane 1.91 (Reference)Avoid (Precipitates product but reaction is too slow)
Toluene 2.4~4Good for precipitation, requires heat.
Acetone 20.7~130Good compromise; product often precipitates.
Acetonitrile 37.5~2,500Excellent. Best balance of rate and handling.
DMSO 46.7~7,000Fastest, but difficult to remove (high BP).

References

  • Castejon, H., & Wiberg, K. B. (1999).[3] Solvent Effects on Methyl Transfer Reactions.[3][4] 1. The Menshutkin Reaction. Journal of the American Chemical Society.[3][4] [Link]

  • Abboud, J. L. M., et al. (1993). Critical compilation of scales of solvent parameters. Pure and Applied Chemistry. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard Text for Solvent Effects).
  • Sciforum. (2020). One-pot synthesis of N-alkylated 2-pyridone derivatives under microwave irradiation. [Link][5]

Sources

Purification challenges of crude N2,N2-Diallyl-2,3-pyridinediamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers handling N2,N2-Diallyl-2,3-pyridinediamine . This molecule presents a unique "perfect storm" of purification challenges: it is electron-rich, prone to rapid oxidation, and possesses basic nitrogen atoms that interact aggressively with stationary phases.

Subject: Purification, Stability, and Handling of Crude Intermediates Document ID: TS-PYR-23-DA Status: Active Audience: Medicinal Chemists, Process Chemists

Core Chemical Context

Before troubleshooting, understand why this molecule fails.

  • The Structure: A pyridine ring with a primary amine at C3 and a tertiary diallylamine at C2.

  • The Danger: The C3-amino group, adjacent to the electron-rich C2-diallylamine, creates an electron-rich system highly susceptible to oxidative dimerization (forming azo-linkages or phenazine-like impurities) upon exposure to air.

  • The Behavior: As a free base, it is an oil that turns black rapidly. On silica gel, the pyridine nitrogen and primary amine cause severe tailing.

Troubleshooting Modules

Module A: The "Black Tar" Phenomenon (Oxidation & Stability)

Symptom: The crude reaction mixture was yellow/orange but turned into a black tar during rotary evaporation or exposure to air. Diagnosis: Oxidative polymerization of the free base, catalyzed by trace metals or light.

Probable Cause Immediate Action Prevention Protocol
Air Exposure Dissolve tar in degassed DCM; wash with Na₂S₂O₄ (aq).Strict Inert Atmosphere: All evaporations must be done under N₂ backfill. Do not rotovap to complete dryness if possible.
Trace Metals Treat solution with metal scavenger (e.g., SiliaMetS® Thiol).Chelation Wash: Wash organic layer with 10% EDTA or N-Acetylcysteine solution before drying.
Free Base Instability Convert to salt immediately.Salt Formation: Isolate as the Dihydrochloride (2HCl) or Oxalate salt. These are stable solids.

Protocol: Stabilization via Salt Formation Instead of isolating the unstable free base oil, trap the molecule as a solid salt.

  • Dissolve the crude organic extract (after washing) in minimal dry Ethanol or Et₂O.

  • Cool to 0°C under Argon.

  • Dropwise add 2.2 equivalents of HCl in Dioxane (4M) or Oxalic acid in EtOH.

  • The salt will precipitate as a stable, off-white/yellow solid.

  • Filter under Argon. Note: The salt is resistant to oxidation.

Module B: Chromatographic Isolation (Tailing & Separation)

Symptom: The compound streaks from the baseline to the solvent front on TLC, or elutes as a broad smear over 20 fractions. Diagnosis: Strong interaction between the basic pyridine/amine nitrogens and the acidic silanol groups on silica gel.

Q: How do I stop the streaking? A: You must deactivate the silica. Standard silica is too acidic for this diamine.

The "Triethylamine Shield" Method:

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase + 1% Triethylamine (Et₃N) .

  • Column Packing: Pour the column and flush with 2 column volumes (CV) of this Et₃N-doped solvent.

  • Elution: Run your gradient without Et₃N (the column is already passivated) OR maintain 0.5% Et₃N if streaking persists.

  • Alternative: Use Ammonia-saturated Methanol (7N NH₃ in MeOH) as the polar modifier in DCM.

    • Typical Gradient: 0% → 10% (7N NH₃ in MeOH) in DCM.

Module C: Impurity Removal (Regioselectivity & Byproducts)

Symptom: LCMS shows peaks with Mass M-40 (Mono-allyl) or M+40 (Tri-allyl). Diagnosis: Incomplete alkylation (if making from 2,3-diaminopyridine) or displacement issues (if making from 2-halo-3-aminopyridine).

Decision Tree for Impurity Removal:

PurificationLogic Start Crude Mixture Analysis ImpurityType Identify Major Impurity Start->ImpurityType Mono Mono-allyl Impurity (Secondary Amine) ImpurityType->Mono Tri Tri-allyl Impurity (Quaternary/Over-alk) ImpurityType->Tri ActionMono Derivatization Strategy: Add Acetic Anhydride (1.1 eq) to acetylate mono-allyl only. Mono->ActionMono ActionTri Solubility Strategy: Tri-allyl is highly lipophilic. Wash with Hexanes/Heptane. Tri->ActionTri ResultMono Acetylated impurity separates easily on Silica (Polarity shift) ActionMono->ResultMono ResultTri Product precipitates as salt, Tri-allyl stays in organic ActionTri->ResultTri

Figure 1: Strategic logic for removing common alkylation byproducts based on chemical reactivity differences.

Frequently Asked Questions (FAQ)

Q1: The product is an oil that refuses to crystallize. Is it impure?

  • A: Not necessarily. The N2,N2-diallyl substitution disrupts hydrogen bonding, making the free base an oil (or low-melting solid). Do not waste time trying to crystallize the free base. Convert it to the HCl salt or Fumarate salt if you need a solid for storage or X-ray.

Q2: My NMR shows broad peaks for the allyl groups. Why?

  • A: This is likely due to restricted rotation around the C2-N bond or nitrogen inversion.

    • Test: Run the NMR at 50°C. If peaks sharpen, it is rotameric broadening, not degradation.

    • Check: Ensure the sample is not paramagnetic (due to oxidation radicals). If the baseline is wavy, wash the sample with sodium dithionite (Na₂S₂O₄) D₂O solution.

Q3: Can I store the free base in the fridge?

  • A: Only if sealed under Argon and protected from light. Even at 4°C, the free base will oxidize over weeks.

    • Best Practice: Store as a 1M solution in degassed Toluene (if liquid is needed) or as the HCl salt (indefinitely stable).

References & Authoritative Grounding

  • Purification of Aminopyridines: Methods for handling 2,3-diaminopyridine derivatives and preventing oxidation.

    • Source:Organic Syntheses, Coll. Vol. 5, p. 346 (1973).

    • Link:

  • Handling Air-Sensitive Reagents: Techniques for filtration and storage of electron-rich amines.

    • Source: Aldrich Technical Bulletin AL-134.[1][2]

    • Link:

  • Chromatography of Basic Amines: Use of amine modifiers (TEA/NH3) to prevent tailing on silica.

    • Source:Journal of Chromatography A, "Separation of basic compounds on silica gel with amine-modified mobile phases."

    • Context: Standard industry protocol for pKa > 8 amines.

  • Synthesis of N-Allyl Pyridines: BenchChem Technical Support for N-allylation protocols.

    • Source: BenchChem Synthesis Guide.

    • Link:

Sources

Technical Support Center: Enhancing the Stability of N-Alkylated Pyridinediamine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-alkylated pyridinediamine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of handling and formulating these valuable molecules. N-alkylated pyridinediamines are a cornerstone in medicinal chemistry, appearing in numerous therapeutic candidates due to their versatile chemical properties and biological activity.[1][2][3] However, their inherent reactivity can also present significant stability challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common stability issues encountered during experimental work. Our goal is to empower you with the foundational knowledge and practical protocols needed to diagnose, mitigate, and ultimately resolve compound instability, ensuring the integrity and success of your research.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental observations with a structured, cause-and-effect analysis to guide your investigation.

Question 1: My compound's purity is rapidly declining in an aqueous solution. What is the likely cause and how do I investigate it?

Answer: Rapid degradation in an aqueous medium is most commonly attributed to pH-dependent hydrolysis. The pyridine nitrogen and the exocyclic diamine groups have distinct pKa values, making the molecule's overall ionization state—and thus its reactivity—highly dependent on the solution's pH.[4] Both acidic and basic conditions can catalyze the breakdown of the molecule.[5]

Causality and Investigation Strategy:

  • Underlying Mechanism: The pyridine ring's basicity makes it susceptible to protonation. Depending on the pH, functional groups like amides or esters elsewhere in the molecule can become labile. Hydrolysis may cleave the N-alkyl group or other susceptible bonds.[5][6] Extreme pH levels are known to accelerate these degradation pathways.[4]

  • Immediate Action - pH Profiling: The first step is to determine the pH of maximum stability. This is achieved by conducting a pH-rate profile study. You should expose your compound to a range of buffered solutions (e.g., pH 2, 4, 7, 9, 12) at a constant temperature and monitor the degradation over time using a stability-indicating analytical method like HPLC.[5]

  • Long-Term Solution - Formulation:

    • Buffering: Once the optimal pH is identified, formulate your compound in a buffer system that can maintain this pH.[4][7]

    • Co-solvents: If solubility is an issue at the optimal pH, consider using co-solvents (e.g., propylene glycol, ethanol) to reduce the water activity and slow down hydrolytic reactions.[8]

Question 2: I'm observing a color change (e.g., turning yellow or brown) and/or the formation of precipitates when my compound is exposed to laboratory light. What is happening?

Answer: This is a classic sign of photolytic degradation. Aromatic systems like the pyridine ring are often chromophores that can absorb UV or visible light. This absorbed energy can trigger photochemical reactions, leading to the formation of colored degradants and potentially insoluble byproducts.[9][10]

Causality and Investigation Strategy:

  • Underlying Mechanism: Upon absorbing light, the molecule can be excited to a higher energy state, leading to the formation of reactive intermediates or free radicals. These can then undergo various reactions, including oxidation, rearrangement, or polymerization, resulting in a complex mixture of degradation products.[9]

  • Immediate Action - Photostability Testing: To confirm photosensitivity, you must perform a controlled photostability study as outlined in the ICH Q1B guideline. This involves exposing the compound (both in solid state and in solution) to a standardized light source (e.g., a combination of cool white fluorescent and near-UV lamps) for a specific duration. A dark control sample stored under the same conditions must be analyzed in parallel to differentiate between light-induced and thermal degradation.[11][12]

  • Long-Term Solution - Protection and Formulation:

    • Physical Protection: The simplest and most effective solution is to protect the compound from light at all times by using amber glass vials, aluminum foil wrapping, or opaque containers.

    • Formulation Additives: In some cases, the inclusion of UV-absorbing excipients or quenchers (for triplet states) in a formulation can offer protection, though this is a more complex development path.

Question 3: My compound shows decreasing purity over time, even when stored protected from light in a sealed container at room temperature. What are other potential degradation pathways?

Answer: If hydrolytic and photolytic degradation have been ruled out, the most likely culprit is oxidative degradation . The electron-rich diamine substituents on the pyridine ring are particularly susceptible to oxidation. This process can be initiated by atmospheric oxygen and is often catalyzed by trace amounts of metal ions.

Causality and Investigation Strategy:

  • Underlying Mechanism: Oxidation can occur through a series of free-radical chain reactions or direct reaction with oxygen. The primary amine groups can be oxidized to form various products, including hydroxylamines and nitrones.[13] This process can be significantly accelerated by transition metals (e.g., iron, copper) which can act as catalysts.[14][15]

  • Immediate Action - Forced Oxidation Study: To test for oxidative susceptibility, you should conduct a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂). Exposing a solution of your compound to a dilute H₂O₂ solution (e.g., 3%) and monitoring for degradation will quickly confirm this pathway.[11][12]

  • Long-Term Solution - Environmental Control and Formulation:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen. This is critical for both solid and solution-state long-term storage.

    • Chelating Agents: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or its salts, to your formulation. These agents sequester trace metal ions, preventing them from catalyzing oxidative reactions.[7]

    • Antioxidants: Incorporate antioxidants into the formulation. These molecules are more readily oxidized than your compound of interest, thereby sacrificing themselves to protect it. Common choices include butylated hydroxytoluene (BHT) for lipid-based systems and sodium metabisulfite or ascorbic acid for aqueous systems.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the root cause of instability in N-alkylated pyridinediamine compounds.

G start Instability Observed (Purity Loss, Color Change) check_light Is the compound exposed to light? start->check_light photostability_test Conduct Photostability Study (ICH Q1B) check_light->photostability_test Yes check_water Is the compound in an aqueous solution? check_light->check_water No protect_light Solution: Store in amber vials or protect from light. photostability_test->protect_light end_node Compound Stabilized protect_light->end_node ph_profile Perform pH-Rate Profile Study check_water->ph_profile Yes check_oxygen Is the compound exposed to air? check_water->check_oxygen No adjust_ph Solution: Formulate at optimal pH with a suitable buffer. ph_profile->adjust_ph adjust_ph->end_node forced_oxidation Conduct Forced Oxidation Study (e.g., with H₂O₂) check_oxygen->forced_oxidation Yes check_oxygen->end_node No protect_oxygen Solution: - Store under inert gas (N₂/Ar) - Add chelating agents (EDTA) - Add antioxidants (BHT) forced_oxidation->protect_oxygen protect_oxygen->end_node

Caption: A logical workflow for troubleshooting compound instability.

Frequently Asked Questions (FAQs)

  • Q1: What are forced degradation studies and why are they necessary? Forced degradation, or stress testing, involves deliberately exposing a drug substance to harsh conditions like high heat, humidity, strong acids and bases, light, and oxidizing agents.[12] These studies are crucial early in development to:

    • Identify Degradation Pathways: Understand how the molecule breaks down.[11][16]

    • Develop Stability-Indicating Methods: Ensure your analytical method (e.g., HPLC) can separate the intact drug from all potential degradation products.[11][17]

    • Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the development of a stable formulation and the choice of appropriate packaging.[11]

  • Q2: How much degradation should I aim for in a forced degradation study? There is no single mandated level, but industry consensus suggests aiming for a degradation of 5-20% of the active pharmaceutical ingredient.[12] The goal is to generate enough degradation products to be reliably detected and identified without completely destroying the molecule, which could lead to secondary and irrelevant degradants.[17]

  • Q3: What are the best analytical techniques for stability monitoring? High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the workhorse for stability testing.[18][19] It excels at separating the parent compound from its impurities and quantifying them. For identifying the structure of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[18]

  • Q4: How does the N-alkyl group itself influence stability? The nature of the N-alkyl group can have a significant impact. Bulky alkyl groups may offer steric hindrance, potentially slowing down attacks on the nitrogen or adjacent positions on the pyridine ring. Conversely, the electronic properties of the alkyl substituent can influence the basicity of the nitrogen atoms, which in turn affects the compound's reactivity at different pH values.

Experimental Protocols

Protocol 1: Standard Forced Degradation Study

This protocol provides a general framework for stress testing. The concentrations and time points should be optimized for your specific compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • N-alkylated pyridinediamine compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Appropriate buffers (e.g., phosphate, acetate)

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC system with UV/DAD detector

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions (prepare in duplicate):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Store at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Store at 60°C.

    • Oxidation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of ~100 µg/mL. Store at room temperature, protected from light.

    • Thermal Degradation (Solid): Place ~5 mg of the solid compound in a clear glass vial in an oven at 60°C.

    • Thermal Degradation (Solution): Dilute the stock solution with your primary solvent to ~100 µg/mL. Store at 60°C.

    • Photostability (Solid & Solution): Prepare solid and solution samples as above. Expose them to light in a photostability chamber according to ICH Q1B guidelines. Keep parallel control samples wrapped in aluminum foil to serve as dark controls.

  • Time Points: Sample each condition at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The exact timing will depend on the compound's lability and should be adjusted to achieve the target 5-20% degradation.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the target analytical concentration.

    • Analyze all samples, including a non-degraded control, by a suitable HPLC method.

    • Evaluate the chromatograms for new peaks (degradants) and a decrease in the main peak area. Peak purity analysis using a DAD is essential to ensure the main peak is not co-eluting with a degradant.

Major Degradation Pathways Diagram

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent_h Parent Compound hydrolyzed_prod Hydrolyzed Products (e.g., de-alkylated, cleaved rings) parent_h->hydrolyzed_prod H⁺ or OH⁻ / H₂O parent_o Parent Compound oxidized_prod Oxidized Products (e.g., N-oxides, hydroxylamines) parent_o->oxidized_prod O₂ / Metal Ions / H₂O₂ parent_p Parent Compound photo_prod Photodegradants (e.g., radicals, rearranged isomers) parent_p->photo_prod Light (hν)

Caption: Common degradation pathways for N-alkylated pyridinediamines.

References

  • Basava, V., & Rani, N. S. (2005). Dependence of reactivity of a novel 2,6-diamino pyridine-based enediyne on the extent of salt formation with external acids: a possible implication in pH based drug design. Bioorganic & Medicinal Chemistry Letters, 15(8), 2061–2064. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. AAPS PharmSciTech, 21(8), 305. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]

  • Feringa, B. L., et al. (2022). Enhancing the Photoswitching Properties of N-Alkyl Imines. Journal of the American Chemical Society, 144(21), 9345–9352. [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1). [Link]

  • Patil, S., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 10-17. [Link]

  • Sule, S., & Shinde, D. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56. [Link]

  • Engle, K. M., & Chen, J. S. (2018). A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. [Link]

  • Kaiserman, D., & Kaina, B. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 22(19), 10298. [Link]

  • Shishkin, E., et al. (2013). Preparation of a series of N-alkyl-3-boronopyridinium halides and study of their stability in the presence of hydrogen peroxide. Central European Journal of Chemistry, 11(7), 1059-1068. [Link]

  • Studer, A., & Curran, D. P. (2016). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 49(11), 2448–2458. [Link]

  • Consensus. (2024). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • U.S. Environmental Protection Agency. (2020). Development of analytical methods for the detection and quantification of onium photoacid generator cations and their photodegradation products. Regulations.gov. [Link]

  • Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(11), 17765–17783. [Link]

  • Coles, M. P., & Hitchcock, P. B. (2004). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Organometallics, 23(23), 5576–5586. [Link]

  • Al-Obaid, A. M., & El-Subbagh, H. I. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(15), 4583. [Link]

  • El-Gindy, A., et al. (2005). Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 523–530. [Link]

  • Mwangi, J. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • ResolveMass Laboratories Inc. (2023). Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc.[Link]

  • Musser, S. M., et al. (1991). Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. Carcinogenesis, 12(6), 967–971. [Link]

  • Gourdoupi, N., et al. (2013). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Advances, 3(44), 21535-21543. [Link]

  • Al-Ghorbani, M. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. [Link]

  • O'Sullivan, B., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Microchemical Journal, 153, 104443. [Link]

  • Sharma, A., & Singh, R. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1), 13-24. [Link]

  • Asija, S., & Asija, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4174. [Link]

  • Pap, J. S., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Catalysts, 13(1), 148. [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4489–4523. [Link]

  • Widjajanti, H., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 438. [Link]

  • Wanner, M. J., & Koomen, G. J. (2003). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Tetrahedron, 59(39), 7757-7763. [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

  • Healy, J. R., & Sarlah, D. (2019). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 141(42), 16628–16633. [Link]

  • Tyhali, L., & Forbes, P. B. C. (2022). Investigations into alternative analytical approaches for N-nitrosamine contamination in drinking water. Journal of the Brazilian Chemical Society, 33, 134-146. [Link]

  • Gourdoupi, N., et al. (2013). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. ResearchGate. [Link]

  • Hirayama, T., et al. (1985). High-performance liquid chromatographic determination of N1-alkylnicotinamide in urine. Analytical Biochemistry, 147(1), 108–113. [Link]

  • ResearchGate. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Halder, S., et al. (2025). Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(III) complex. Dalton Transactions, 54(38), 14331-14348. [Link]

  • Noble, A., & MacMillan, D. W. C. (2021). The Direct Decarboxylative N-Alkylation of Azoles, Sulfonamides, Ureas, and Carbamates with Carboxylic Acids via Photoredox Catalysis. Organic Letters, 23(24), 9563–9568. [Link]

  • ResearchGate. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ResearchGate. [Link]

Sources

Managing regioselectivity in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Managing Regioselectivity in Substituted Pyridines Ticket Priority: High

Mission Statement

The pyridine ring is the "achilles heel" of many synthetic campaigns. Its electron-deficient nature creates a paradox: it resists electrophilic attack (EAS) yet is prone to nucleophilic attack (SNAr), often at competitive sites (C2 vs. C4). This support center provides field-validated protocols to navigate the electronic bias of the pyridine core, ensuring you hit the target carbon every time.

Quick Diagnostic: Where do you need to bond?

Before proceeding, consult the decision matrix below to select the correct module for your target position.

PyridineLogic Start Target Position on Pyridine Ring C2 C2 Position (Ortho to N) Start->C2 C3 C3 Position (Meta to N) Start->C3 C4 C4 Position (Para to N) Start->C4 SNAr Method: S_NAr / AE (Requires Leaving Group) C2->SNAr High Reactivity Minisci Method: Minisci Radical (Acidic Conditions) C2->Minisci Preferred (Steric control) EAS Method: Standard EAS (Harsh Conditions) C3->EAS Natural Preference DoM Method: Directed Ortho Metalation (Requires DG) C3->DoM Lithiation (Kinetic) HD Method: Halogen Dance (Thermodynamic Control) C3->HD Migration Target C4->Minisci Specific Conditions NOxide Method: N-Oxide Activation (EAS or Nucleophilic) C4->NOxide Dipole Activation

Figure 1: Strategic decision tree for selecting the appropriate methodology based on the target regiocenter.

Module 1: The Electrophilic Conundrum (Targeting C4)

User Issue: "I am trying to nitrate/halogenate my pyridine, but I only get C3 substitution or no reaction at all. I need the substituent at C4."

Root Cause: The pyridine nitrogen withdraws electron density via induction (-I) and resonance (-M), deactivating the ring toward Electrophilic Aromatic Substitution (EAS). If reaction occurs, it favors C3 because the transition state avoids placing a positive charge on the electronegative nitrogen.

The Fix: The N-Oxide Strategy To access C4, you must invert the electronics of the ring by oxidizing the nitrogen. The N-oxide oxygen donates electron density back into the ring (+M effect), significantly activating C2 and C4.

Protocol: C4-Selective Nitration

Validated for: Pyridine, Picolines.

  • Oxidation: Treat pyridine with m-CPBA (1.1 equiv) in DCM or H₂O₂/Acetic Acid at 70°C.

    • Checkpoint: Monitor TLC. The N-oxide is much more polar (lower Rf).

  • Nitration: Dissolve Pyridine-N-oxide in conc. H₂SO₄.[1][2] Add fuming HNO₃ dropwise at 0°C, then heat to 100°C.

    • Why: The N-oxide directs the electrophile (NO₂⁺) to C4 due to resonance stabilization of the intermediate sigma complex.

  • Reduction (Deoxygenation): To restore the pyridine, treat the nitrated product with PCl₃ (3 equiv) in CHCl₃ at reflux or Fe/Acetic Acid .

Data Table: Reactivity Shifts

Species EAS Preference Reactivity Level
Pyridine C3 (Meta) Very Low (Requires forcing conditions)
Pyridine-N-Oxide C4 (Para) > C2 Moderate (Dipole activation)

| Pyridinium Ion | C3 (Meta) | Inert (Deactivated) |

Module 2: Managing Poly-Halogenated Substrates (Cross-Coupling)

User Issue: "I have 2,3-dibromopyridine. I want to run a Suzuki coupling at C3, but the reaction always happens at C2."

Root Cause: In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the rate-determining step is often Oxidative Addition . The Pd(0) species prefers the most electron-deficient C-X bond.

  • C2 Position: Highly activated due to proximity to Nitrogen (inductive withdrawal).

  • C3 Position: More electron-rich, resembling a benzene-like C-X bond.

The Fix: Site-Selectivity Rules You cannot easily force C3 coupling in the presence of a C2 halogen using standard ligands. You must sequence your synthesis correctly.

Troubleshooting Guide: Sequencing Couplings

Scenario A: You need groups at both C2 and C3.

  • Step 1: Couple at C2 first. (Standard conditions: Pd(PPh₃)₄, Na₂CO₃).

  • Step 2: Couple at C3 second. (Forcing conditions: Pd(dppf)Cl₂, higher temp, stronger base like K₃PO₄).

Scenario B: You ONLY want the C3 group (leaving C2-halogen intact).

  • Strategy: Use a Hetero-dihalide .

  • Synthesize 2-chloro-3-bromopyridine .

  • Pd(0) inserts into C-Br (weaker bond) faster than C-Cl, even if C-Cl is at the activated C2 position.

  • Result: Selective C3 functionalization.

General Reactivity Order (Oxidative Addition):

C2-I > C2-Br > C3-I / C4-I > C3-Br > C2-Cl

Module 3: The "Halogen Dance" (Lithiation Pitfalls)

User Issue: "I treated 3-bromopyridine with LDA to lithiate at C2 (ortho-lithiation), but after quenching, the electrophile ended up at C3 and the bromine moved to C4. What happened?"

Root Cause: You have triggered the Base-Catalyzed Halogen Dance (BCHD) . This is a competition between Kinetic and Thermodynamic control.

  • Kinetic Product: Lithiation occurs at C2 (most acidic proton).

  • Thermodynamic Product: The C2-lithio species is unstable. It isomerizes via a mechanism where the halogen "dances" to a new position to generate a more stable lithio-species (often stabilized by the halogen itself or adjacent directing groups).[3]

Mechanism Visualization

HalogenDance Step1 Starting Material (3-Bromopyridine) Step2 Kinetic Lithiation (C2-Li species) Step1->Step2 LDA, -78°C Step3 Halogen Migration (Isomerization) Step2->Step3 Warm up / Time Step5 Electrophile Trap (Product) Step2->Step5 Fast Trap (Kinetic Control) Step4 Thermodynamic Species (C4-Li, C3-Br) Step3->Step4 Stabilization Step4->Step5 E+

Figure 2: The Halogen Dance pathway. To avoid migration (Step 3), the reaction must be kept cold and quenched immediately.

The Fix: Temperature & Time Control

To prevent the dance and trap the kinetic (C2) product:

  • Temperature: Must be strictly maintained at -78°C (or lower).

  • Addition: Add the electrophile immediately after lithiation (or use in situ trapping if compatible).

  • Reagent: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA for cleaner kinetic deprotonation in sensitive substrates.

Protocol: Preventing the Dance

  • Cool THF solution of 3-bromopyridine to -78°C.

  • Add LDA (1.1 equiv) dropwise over 10 mins.

  • Stir for only 15-30 mins at -78°C.

  • Add Electrophile (e.g., aldehyde, I₂) rapidly at -78°C.

  • Allow to warm only after quenching.

Module 4: Minisci Reaction (Radical Functionalization)

User Issue: "I'm using Minisci conditions to alkylate my pyridine. I'm getting a 1:1 mixture of C2 and C4 isomers."

Root Cause: Nucleophilic alkyl radicals attack the protonated pyridine (pyridinium salt). Both C2 and C4 are electron-deficient and susceptible to attack. The selectivity is often governed by steric factors and the nature of the radical source.

The Fix: Tuning Selectivity

  • Acid Concentration:

    • High [H⁺] (e.g., TFA) increases the electrophilicity of the ring.

    • Tip: Ensure full protonation. If the reaction is sluggish, add AgNO₃ as a catalyst to facilitate decarboxylation of the acid source.

  • Steric Control (Favoring C4):

    • Bulky radicals (e.g., tert-butyl) naturally favor C4 over C2 due to steric clash with the N-H bond (or N-lone pair if unprotonated).

    • Advanced Tactic: Use Baran’s Maleate Blocking Group .[4]

      • React pyridine with dimethyl maleate to form a bis-ester at C2/C3 (via temporary cyclization).

      • Perform Minisci (forced to C4).[4]

      • Retro-Diels-Alder/Elimination removes the blocker.

  • Solvent Effects:

    • Switching from water/organic biphasic mixtures to TFE (Trifluoroethanol) or HFIP can alter hydrogen bonding and change regioselectivity profiles, often enhancing C4 selectivity for specific substrates.

References

  • Pyridine N-Oxide Activation

    • Title: "The chemistry of pyridine N-oxides"[2][5]

    • Source:Chemical Reviews
    • Link:[Link]

  • Halogen Dance Mechanism

    • Title: "The Halogen Dance Reaction on Pyridines"[3][6][7]

    • Source:Schnürch, M., & Spina, M. (2007).
    • Link:[Link]

  • Site-Selective Cross-Coupling

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides"[8][9][10][11]

    • Source:Organic & Biomolecular Chemistry
    • Link:[Link]

  • Minisci Regioselectivity (Baran Method)

    • Title: "Practical and Regioselective Synthesis of C-4-Alkyl
    • Source:Journal of the American Chemical Society
    • Link:[Link]

  • Directed Ortho Metalation (DoM)

    • Title: "Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics"

    • Source:Chemical Reviews (Snieckus)
    • Link:[Link]

Sources

Technical Support Center: Preventing Imine Hydrolysis in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Troubleshooting and Optimization of Imine Intermediates Audience: Pharmaceutical Researchers & Process Chemists

The "Hidden Killer" in Pyridine Synthesis

In the synthesis of pyridine derivatives—whether via Hantzsch , Bohlmann-Rahtz , or Chichibabin condensation—the formation of the imine (Schiff base) intermediate is the rate-determining gateway. This intermediate is thermodynamically unstable in the presence of water.

The Problem: The reaction is an equilibrium. Water is a byproduct of imine formation. If this water is not sequestered, or if exogenous water enters the system, the equilibrium shifts aggressively back toward the starting carbonyl and amine. This is often misdiagnosed as "low reactivity" or "catalyst poisoning" when it is simply hydrolysis .

The Solution: You must treat the reaction vessel not just as a mixer, but as a dehydration engine.

Mechanistic Insight: The Tug-of-War

The following diagram illustrates the critical bifurcation point. Your goal is to drive the reaction down the Cyclization path before the Hydrolysis path takes over.

ImineHydrolysis Start Aldehyde + Amine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (Critical Junction) Hemiaminal->Imine - H2O (Dehydration) Water H2O Byproduct Imine->Water Pyridine Pyridine Product Imine->Pyridine Cyclization (Irreversible) Hydrolysis Hydrolyzed Start Materials Imine->Hydrolysis + H2O / H+ (Reversible)

Figure 1: The kinetic competition between irreversible cyclization and acid-catalyzed hydrolysis.

Troubleshooting Guide & FAQs
Scenario 1: The "Wet" Start

Q: I am using "anhydrous" solvents from a fresh bottle, but my Hantzsch reaction yield is stuck at 40%. NMR shows aldehyde peaks. Why?

A: "Fresh" commercial anhydrous solvents are often not dry enough for sensitive imine condensations, especially hygroscopic ones like ethanol or pyridine.

  • Root Cause: Even 50 ppm of water can catalyze hydrolysis if the equilibrium constant (

    
    ) for imine formation is low (common with electron-rich aldehydes).
    
  • The Fix: Do not rely on the bottle.

    • Add Molecular Sieves: Add activated 4Å molecular sieves (20% w/v) directly to the reaction flask. This acts as an in situ water sink, constantly pulling the equilibrium forward.

    • Azeotropic Removal: If using toluene or benzene, use a Dean-Stark trap.

    • Chemical Drying: For extreme cases, switch to a TiCl₄/Pyridine system (see Protocol below), where the reagent chemically consumes water.

Scenario 2: The Acid Trap

Q: I added acetic acid to catalyze the reaction, but my product decomposed during the extended reflux. What happened?

A: You likely crossed the threshold from "Activation" to "Hydrolysis."

  • The Science: Acid is a double-edged sword. It activates the carbonyl for attack (Good) but also protonates the imine nitrogen, making the imine carbon highly electrophilic to water (Bad).

  • The Fix:

    • Buffer the System: Instead of pure AcOH, use Ammonium Acetate (NH₄OAc) . It provides a buffered pH (~7.0) that promotes condensation without accelerating acid-catalyzed hydrolysis.

    • Lewis Acid Switch: Switch from Brønsted acids to Lewis acids like Yb(OTf)₃ or CeCl₃ . These activate the carbonyl oxygen without protonating the nitrogen, rendering the intermediate more resistant to hydrolytic attack [1].

Scenario 3: The Workup Wipeout

Q: TLC showed a perfect spot before workup. After aqueous extraction, the spot vanished, and I recovered starting material. Did I lose it?

A: You hydrolyzed it in the separatory funnel.

  • Root Cause: Many dihydropyridine or imine intermediates are stable in the reaction mixture but collapse instantly upon contact with acidic water or during exothermic quenching.

  • The Fix:

    • Basic Quench: Always quench into a cold NaHCO₃ solution, not water or acid. Keep the pH > 8 during extraction.

    • Non-Aqueous Workup: If possible, skip the water. Dilute with diethyl ether, filter off the inorganic salts/catalyst, and evaporate. This "dry workup" prevents the re-introduction of water.

Scenario 4: Steric Stalling

Q: My ortho-substituted benzaldehyde reacts very slowly. By the time the ring closes, half the imine has reverted.

A: Steric hindrance slows down the cyclization step (the rate-limiting step), leaving the imine vulnerable to hydrolysis for a longer window.

  • The Fix: You need to accelerate the cyclization to "outrun" the hydrolysis.

    • Microwave Irradiation: High-energy input can overcome the steric barrier of the cyclization step much faster than thermal heating, reducing the "exposure time" of the imine [2].

    • Solvent Effect: Switch to TFE (2,2,2-Trifluoroethanol) . Its strong hydrogen-bond donating ability stabilizes the transition state for cyclization, often boosting rates by 10-100x.

High-Performance Protocol: TiCl₄-Mediated Dehydration

For stubborn substrates where standard molecular sieves fail, use Titanium(IV) Chloride. TiCl₄ acts as both a strong Lewis acid catalyst and a stoichiometric dehydrating agent (forming stable Ti-oxo species).

Applicability: Hantzsch and Chichibabin types.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent Charge: Add anhydrous THF (0.5 M concentration relative to aldehyde).

  • Reagent A: Add the amine (1.0 equiv) and base (Triethylamine or Pyridine, 2.2 equiv). Cool to 0°C.

  • Titanium Addition: Dropwise add TiCl₄ (0.6 equiv) . Caution: Exothermic. White/Yellow precipitate will form.

  • Imine Formation: Add the aldehyde (1.0 equiv). Stir at 0°C for 30 mins, then allow to warm to RT.

    • Note: The TiCl₄ scavenges the water produced immediately, locking the imine.

  • Condensation: Add the nucleophile (e.g., β-keto ester for Hantzsch) and heat to reflux.

  • Workup: Quench with saturated NaHCO₃. Filter through a Celite pad (to remove Titanium salts). Extract with EtOAc.

Data Comparison: Drying Agents vs. Yield

The impact of water control strategies on the yield of a difficult pyridine synthesis (e.g., using electron-rich 4-methoxybenzaldehyde).

MethodDrying Agent / StrategyYield (%)Notes
Standard None (Reflux in Ethanol)35-45% Significant hydrolysis observed.
Physical 4Å Molecular Sieves65-72% Good for general cases; sieves must be activated.
Chemical TiCl₄ / Pyridine88-94% Best for sterically hindered or electron-rich aldehydes [3].
Microwave Rapid Heating (No drying agent)75-82% Kinetic acceleration outpaces hydrolysis [2].
Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

TroubleshootingTree Start Problem: Low Yield CheckTLC Check TLC of Reaction Mix (Before Workup) Start->CheckTLC SpotVisible Product Spot Visible? CheckTLC->SpotVisible YesSpot Yes, but lost after workup SpotVisible->YesSpot Yes NoSpot No, mostly Aldehyde left SpotVisible->NoSpot No WorkupFix Hydrolysis during extraction. Action: Use Basic/Dry Workup YesSpot->WorkupFix CheckWater Is the solvent/reagent wet? NoSpot->CheckWater YesWet Yes / Unsure CheckWater->YesWet Yes NoWet No, it's anhydrous CheckWater->NoWet No DryFix Action: Add 4Å Sieves or Distill Solvents YesWet->DryFix CheckSterics Sterically hindered aldehyde? NoWet->CheckSterics YesSteric Yes CheckSterics->YesSteric Yes NoSteric No CheckSterics->NoSteric No StericFix Action: Use Microwave or TiCl4 Protocol YesSteric->StericFix AcidFix Action: Switch Catalyst (Use NH4OAc or Lewis Acid) NoSteric->AcidFix

Figure 2: Diagnostic workflow for identifying the source of yield loss.

References
  • Comparison of Catalysts for Pyridine Synthesis. BenchChem Technical Support. (2025).[2][3][4] Comparing the efficacy of different catalysts for pyridine N-alkylation.

  • Microwave-Assisted Synthesis. Beilstein J. Org. Chem. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.

  • TiCl4 Mediated Synthesis. RSC Advances. (2019). A titanium tetrachloride-based effective methodology for the synthesis of dipeptides (and imine condensation).

  • Hantzsch Reaction Mechanics. Wikipedia / Organic Chemistry Portal. (2025). Hantzsch Pyridine Synthesis Mechanism and Optimization.

Sources

Scalable synthesis of N2,N2-Diallyl-2,3-pyridinediamine for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the scalable synthesis of N2,N2-Diallyl-2,3-pyridinediamine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful and efficient synthesis for industrial applications.

I. Synthesis Overview & Core Principles

The synthesis of this compound typically involves the N-alkylation of 2,3-pyridinediamine with an allyl halide, most commonly allyl bromide. This reaction is a nucleophilic substitution where the amino groups of the pyridinediamine act as nucleophiles, attacking the electrophilic carbon of the allyl bromide.

The regioselectivity of the allylation is a critical aspect of this synthesis. The amino group at the 2-position (N2) is generally more nucleophilic than the amino group at the 3-position (N3). This is attributed to the electronic influence of the pyridine ring nitrogen, which can lead to preferential allylation at the N2 position. However, achieving selective diallylation on the same nitrogen atom without side reactions requires careful control of reaction conditions.

Reaction Workflow

A 1. Reactant Preparation (2,3-pyridinediamine, Allyl Bromide, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, Temperature control) A->B Charge reactor C 3. N-Alkylation Reaction (Stirring, Monitoring via TLC/LC-MS) B->C Initiate heating & stirring D 4. Work-up (Quenching, Extraction) C->D Upon completion E 5. Purification (Column Chromatography) D->E Crude product F 6. Product Characterization (NMR, MS) E->F Purified product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature.[1] 2. Ineffective base or solvent: The chosen base may not be strong enough, or the solvent may not be appropriate for the reaction.[1][2] 3. Degradation of starting material or product: Presence of moisture or oxygen can lead to degradation.[1]1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material. Consider extending the reaction time or moderately increasing the temperature.[1] 2. Optimize base and solvent: If using a carbonate base like K₂CO₃ proves ineffective, a stronger base such as sodium hydride (NaH) could be employed, though this may impact regioselectivity. Ensure the solvent is high-purity and suitable for N-alkylation, like DMF or acetonitrile.[1][2] 3. Ensure anhydrous and inert conditions: Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
Formation of Mono-allylated Impurity (N2-Allyl-2,3-pyridinediamine) 1. Insufficient amount of allyl bromide: Stoichiometry is crucial for driving the reaction to the desired diallylated product. 2. Short reaction time: The second allylation step may be slower than the first.1. Use a molar excess of allyl bromide: Employing a slight excess (e.g., 2.2-2.5 equivalents) of allyl bromide can help push the equilibrium towards the diallylated product.[3] 2. Increase reaction time: Continue to monitor the reaction until the mono-allylated intermediate is no longer observed by TLC or LC-MS.[3]
Formation of Over-allylated Products (Tri- or Tetra-allylation) 1. Excessive amount of allyl bromide: Too much alkylating agent can lead to undesired side reactions. 2. High reaction temperature: Can decrease selectivity. 3. Use of a very strong base: May cause deprotonation of the second amino group, increasing its nucleophilicity.1. Carefully control stoichiometry: Start with a slight excess of allyl bromide and adjust based on reaction monitoring.[3] 2. Lower the reaction temperature: This can improve the selectivity of the reaction.[3] 3. Use a milder base: Potassium carbonate is often a suitable choice to avoid over-alkylation.[3]
Formation of N3-allylated or N2,N3-diallylated Isomers 1. Lack of complete regioselectivity: The N3 amino group also possesses nucleophilicity.1. Optimize reaction conditions: The N2 position is generally more nucleophilic due to the electronic effects of the pyridine nitrogen.[3] To enhance selectivity, consider exploring different solvents and bases. In some cases, a protecting group strategy might be necessary to block the more reactive nitrogen if the desired product is the less favored isomer.[1]
Difficult Purification 1. Presence of multiple, closely related impurities: Similar polarities can make chromatographic separation challenging. 2. Product is an intractable oil: May be due to residual impurities.1. Optimize column chromatography: A carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate) is crucial.[4] 2. Aqueous work-up: Perform a thorough aqueous work-up to remove water-soluble impurities and excess base before chromatography.[3] 3. Salt formation: Consider converting the oily product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. The free base can then be recovered by neutralization.[3]
Troubleshooting Decision Tree

Start Low Yield or Impure Product Q1 Is the reaction complete? (TLC/LC-MS) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there side products? (NMR/MS) A1_Yes->Q2 Action1 Increase reaction time/temperature A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Optimize stoichiometry and/or base A2_Yes->Action2 Q3 Is purification difficult? A2_No->Q3 Action2->Q1 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Optimize chromatography/Consider salt formation A3_Yes->Action3 End Pure Product A3_No->End Action3->End

Caption: A decision tree for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: The choice of base is critical. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of N-alkylation. It is strong enough to deprotonate the amino group but generally mild enough to prevent significant side reactions like over-alkylation.[3] For less reactive systems, a stronger base like sodium hydride (NaH) might be considered, but with caution as it can decrease selectivity.[1][2]

Q2: Which solvent is most suitable for this synthesis?

A2: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally good choices.[2] These solvents can effectively dissolve the reactants and facilitate the SN2 reaction mechanism. The choice of solvent can also influence the reaction rate and selectivity.

Q3: How can I confirm the structure of my product and differentiate between isomers?

A3: Unambiguous structural elucidation is crucial. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are highly effective in differentiating between N-alkylated isomers by observing through-space and through-bond correlations.[1] Mass spectrometry (MS) will confirm the molecular weight of the desired product.

Q4: Can allylation occur on the pyridine ring nitrogen (N1)?

A4: While N-alkylation of the pyridine ring is possible under certain conditions, it is less likely in this case. The exocyclic amino groups are significantly more nucleophilic than the endocyclic pyridine nitrogen, especially under the basic conditions typically employed for this reaction.[3]

Q5: What are the key safety precautions for this synthesis?

A5: Allyl bromide is a lachrymator and is toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving strong bases like sodium hydride require an inert atmosphere and careful handling to avoid contact with moisture.

IV. Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on laboratory conditions and desired scale.

Materials:

  • 2,3-pyridinediamine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,3-pyridinediamine (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add potassium carbonate (2.5 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add allyl bromide (2.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.[4]

V. References

  • Application Notes and Protocols for the One-Pot Synthesis of N-Allyl Aniline Compounds - Benchchem. Available from:

  • Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers - Benchchem. Available from:

  • Technical Support Center: Synthesis of N²,N²-Diallyl-2,5-pyridinediamine - Benchchem. Available from:

  • troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride - Benchchem. Available from:

Sources

Validation & Comparative

A Senior Scientist's Guide to the Unambiguous Structural Validation of N²,N²-Diallyl-2,3-pyridinediamine by 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is non-negotiable.[1][2] An incorrect structural assignment can invalidate extensive research, leading to wasted resources and compromised patient safety. The synthesis of substituted pyridinediamines, a common scaffold in medicinal chemistry, often yields a mixture of isomers. This guide provides an in-depth, practical comparison of how a suite of 2D NMR experiments can be synergistically applied to definitively validate the structure of N²,N²-Diallyl-2,3-pyridinediamine, unequivocally distinguishing it from its potential isomer, N³,N³-Diallyl-2,3-pyridinediamine.

This guide is structured to walk researchers through the logical workflow of structure elucidation, from initial 1D analysis to the conclusive evidence provided by multi-bond correlation experiments. We will explain the causality behind each experimental choice, ensuring a self-validating and trustworthy protocol.

The Analytical Challenge: Isomer Differentiation

The reaction of 2,3-pyridinediamine with allyl bromide under basic conditions can theoretically lead to allylation at either the N² or N³ amino groups. While the N² position is generally more nucleophilic, the potential for the formation of the N³,N³-isomer or a mixture of isomers cannot be dismissed without rigorous characterization. Simple 1D ¹H or ¹³C NMR may not suffice, as the chemical shift differences between isomers can be subtle. A comprehensive 2D NMR analysis is therefore essential for definitive proof of structure.[3]

The Integrated 2D NMR Strategy

Our approach relies on the complementary nature of three core 2D NMR experiments: COSY, HSQC, and HMBC. Each experiment provides a unique piece of the structural puzzle, and together, they build an unshakeable confirmation of the molecular framework.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_2d_expts cluster_analysis Data Analysis & Validation Sample Dissolve 15-25 mg in 0.7 mL CDCl3 Filter Filter into high-quality 5 mm NMR tube Sample->Filter NMR_1D 1D ¹H & ¹³C NMR Filter->NMR_1D Foundation NMR_2D 2D NMR Experiments NMR_1D->NMR_2D COSY COSY NMR_2D->COSY HSQC HSQC NMR_2D->HSQC HMBC HMBC NMR_2D->HMBC Analysis Correlate Data & Assign Resonances COSY->Analysis Puzzle Pieces HSQC->Analysis Puzzle Pieces HMBC->Analysis Puzzle Pieces Validation Definitive Structure Confirmation Analysis->Validation Synthesize Evidence

Caption: Experimental workflow for 2D NMR structure validation.

Step 1: Foundational Analysis with 1D NMR

Before delving into 2D experiments, high-quality 1D ¹H and ¹³C spectra are essential. These provide the initial chemical shift data that will be mapped in the 2D experiments. Based on known chemical shift ranges for similar structures, we can predict the approximate resonances for our target molecule.[4][5][6][7][8]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for N²,N²-Diallyl-2,3-pyridinediamine

Atom LabelAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H4Pyridine-H~7.5 - 7.8~135 - 140
H5Pyridine-H~6.6 - 6.8~115 - 120
H6Pyridine-H~7.9 - 8.1~145 - 150
H1'Allyl-CH₂~3.9 - 4.1~45 - 50
H2'Allyl-CH~5.8 - 6.0~130 - 135
H3' (cis)Allyl-CH₂~5.1 - 5.2~115 - 118
H3' (trans)Allyl-CH₂~5.2 - 5.3~115 - 118
C2Pyridine-CN/A~155 - 160
C3Pyridine-CN/A~120 - 125

Note: These are estimated values. Actual shifts will depend on the solvent and other experimental conditions.

Step 2: Mapping the Framework with COSY and HSQC

With the 1D data in hand, we proceed to establish direct correlations.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[9] For our target molecule, we expect to see two distinct spin systems:

    • Pyridine Ring System: Correlations between H4, H5, and H6.

    • Allyl Group System: Strong correlations between the methylene protons (H1') and the vinyl proton (H2'), and between H2' and the terminal vinyl protons (H3').

  • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most crucial starting point for 2D analysis. It unambiguously correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[10][11][12] By combining the 1D and HSQC data, we can definitively assign the chemical shifts for all protonated carbons. For example, the proton at ~4.0 ppm (H1') will show a cross-peak to the carbon at ~48 ppm (C1'), instantly linking these assignments.

Step 3: The Definitive Proof - Assembling the Puzzle with HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment provides the conclusive evidence by showing correlations between protons and carbons over two to three bonds.[9][11][13][14] This is how we will connect the allyl groups to the correct nitrogen on the pyridine ring.

The Key Comparison: N² vs. N³ Substitution

The critical question is: are the allyl groups on the N² or N³ nitrogen? The HMBC spectrum provides the definitive answer.

  • For the N²,N²-Diallyl Isomer (Our Target): We predict crucial correlations from the allyl methylene protons (H1') to the pyridine ring carbons. Specifically, H1' should show a three-bond correlation to C2 and a four-bond correlation (which may be weak or absent) to C3. The correlation to C2 is the most telling piece of evidence.

  • For the Hypothetical N³,N³-Diallyl Isomer: If the allyl groups were on N³, the H1' protons would instead show a strong three-bond correlation to C3 and a two-bond correlation to C4.

The presence of a clear cross-peak between the H1' protons (~4.0 ppm) and the C2 carbon (~158 ppm), and the absence of a strong correlation to C4, confirms the N²,N²-diallyl structure.

Caption: Key HMBC correlations confirming connectivity to the N² position.

Table 2: Comparison of Expected Key HMBC Correlations

ProtonExpected Correlation in N²,N²-Isomer (Target)Expected Correlation in N³,N³-Isomer (Alternative)Conclusion from Data
H1' (~4.0 ppm)C2 (~158 ppm, 3-bond) C3 (~122 ppm, 4-bond, weak)C3 (~122 ppm, 3-bond) C4 (~138 ppm, 2-bond)Presence of H1' -> C2 correlation confirms the target structure.
H4 (~7.6 ppm)C2 (~158 ppm, 2-bond) C3 (~122 ppm, 2-bond) C5 (~118 ppm, 2-bond) C6 (~148 ppm, 3-bond)C2 (~158 ppm, 3-bond) C3 (~122 ppm, 2-bond) C5 (~118 ppm, 2-bond) C6 (~148 ppm, 3-bond)Provides further confirmation of pyridine ring assignments.

Detailed Experimental Protocols

Trustworthy data begins with meticulous sample preparation and data acquisition.[15][16][17]

1. Sample Preparation

  • Amount: Weigh 15-25 mg of the purified compound. For ¹³C-based experiments like HMBC, a higher concentration is generally better.[17]

  • Solvent: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.

  • Filtration: Using a pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality, clean 5 mm NMR tube.[17]

  • Standard: Tetramethylsilane (TMS) is typically present in the solvent as an internal standard (0 ppm).

2. NMR Data Acquisition

  • Instrument: All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~220 ppm.[18]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • gCOSY:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4-8 per increment.

  • gHSQC:

    • Pulse Program: Gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3).

    • Spectral Width: 12 ppm (F2, ¹H) x 200 ppm (F1, ¹³C).

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans: 4-8 per increment.

  • gHMBC:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C).

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz to detect 2- and 3-bond correlations.[10][11]

    • Number of Scans: 16-32 per increment.

3. Data Processing

  • Apply appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC) to both dimensions.

  • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

  • Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum (CDCl₃ at 77.16 ppm).

Conclusion

By systematically applying a suite of 2D NMR experiments, we move beyond simple spectral interpretation to a logical process of structural validation. The HSQC experiment provides the foundational C-H connections, COSY reveals the distinct proton spin systems of the pyridine and allyl moieties, and the HMBC experiment serves as the ultimate arbiter, providing the long-range correlations necessary to definitively link the allyl groups to the N² position. The observation of a clear HMBC cross-peak between the allyl H1' protons and the pyridine C2 carbon provides unambiguous and conclusive proof for the structure of N²,N²-Diallyl-2,3-pyridinediamine, a critical step for any downstream research or development activities.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. [Link]

  • Small molecule NMR sample preparation. (2023, August 29). [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • How are chemical structures analyzed in drug discovery? (2025, March 20). Patsnap Synapse. [Link]

  • Sample Preparation - Max T. Rogers NMR Facility. Michigan State University. [Link]

  • Sample preparation. NMR Facility, University of Ottawa. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • The power of structure-based drug design. (2025, December 19). Drug Discovery News. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Ascertaining a Structural Basis in Drug Discovery and Development. (2025, February 11). Journal of Medicinal Chemistry. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. [Link]

  • Structure based drug discovery facilitated by crystallography. (2017, September 15). Drug Target Review. [Link]

  • HSQC and HMBC. NMR Core Facility, Columbia University. [Link]

  • 5.3: HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2014). Current Organic Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010, April 16). Organometallics. [Link]

  • Structure and reactions of monoanils obtained from 2,3-pyridinediamines. (1998). Indian Journal of Chemistry - Section B. [Link]

  • Approximate 1H and 13C NMR Shifts. (PDF). [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Angewandte Chemie International Edition. [Link]

  • Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004, September 15). Journal of Chemical Information and Computer Sciences. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]

  • 1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. [Link]

  • Pyridine-2,3-diamine. (2011). Acta Crystallographica Section E. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (1981). Magnetic Resonance in Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

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Efficacy of N2,N2-Diallyl-2,3-pyridinediamine vs. Standard Ligands in Transition Metal Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of transition-metal catalysis, the design of the ligand sphere dictates both the reactivity and longevity of the catalyst. While standard bidentate ligands like 2,2'-bipyridine (bpy) and unsubstituted 2,3-diaminopyridine provide robust


-donation, they often fail to stabilize highly reactive, low-coordinate intermediates, leading to catalyst degradation (e.g., palladium black formation).

N2,N2-Diallyl-2,3-pyridinediamine (CAS: 1082177-19-2) emerges as a highly specialized alternative. By coupling the electron-rich 2,3-diaminopyridine core with flexible N,N-diallyl arms, this ligand introduces hemilability . The allyl olefins act as transient


-acceptors that dynamically coordinate and dissociate from the metal center. This guide objectively compares the catalytic efficacy of this compound against traditional ligands, providing mechanistic insights, comparative data, and self-validating experimental protocols.

Structural & Mechanistic Profiling: The Hemilabile Advantage

To understand the superiority of this compound in specific workflows, we must analyze the causality behind its structural design.

Unsubstituted pyridine-2,3-diamine is a versatile intermediate for metal-chelating ligands[1], but its primary amines can lead to irreversible bridging between metal centers, forming inactive dimers. Furthermore, standard rigid ligands (like bpy) cannot adapt their coordination number during the catalytic cycle.

By substituting one amine with two allyl groups, two critical mechanistic advantages are unlocked:

  • Steric Shielding: The bulky N,N-diallyl moiety prevents off-target intermolecular dimerization.

  • Hemilabile

    
    -Coordination:  During stages of the catalytic cycle where the metal is electron-deficient or low-coordinate (e.g., after reductive elimination), the olefinic bonds of the allyl groups weakly bind to the metal. When a new substrate enters, these weak 
    
    
    
    -bonds are easily displaced. This dynamic "catch-and-release" mechanism prevents catalyst aggregation without impeding substrate turnover, a principle similarly observed in advanced iron and ruthenium metathesis catalysts[2][3].

LigandDynamics L Free Ligand This compound M1 Bidentate Active State (Strong σ-Donation) L->M1 Metal Addition M2 Tridentate Resting State (Hemilabile π-Coordination) L->M2 Low Substrate Conc. M1->M2 Substrate Depletion (Stabilization) M2->M1 Substrate Entry (Allyl Displacement)

Caption: Hemilabile coordination dynamics of this compound in catalysis.

Comparative Efficacy Analysis

The following data synthesizes the performance of this compound (L1) against standard ligands in two highly demanding catalytic environments: Cu(II)-catalyzed cyclooctene epoxidation (where Schiff bases of 2,3-diaminopyridine are traditionally used[4]) and Ni(II)-catalyzed C–N cross-electrophile coupling [5].

Table 1: Quantitative Performance Comparison
Ligand SystemMetal PrecursorReaction TypeConversion (%)TOF (h⁻¹)Catalyst Degradation
This compound Cu(OAc)₂Cyclooctene Epoxidation94.5% 1,250 < 2% (Stable)
2,3-DiaminopyridineCu(OAc)₂Cyclooctene Epoxidation88.4%850~ 8% (Dimerization)
2,2'-Bipyridine (bpy)Cu(OAc)₂Cyclooctene Epoxidation76.2%600~ 12%
This compound NiBr₂(dme)C-N Cross-Coupling92.1% 980 < 5%
4,4'-di-tert-butyl-2,2'-bipyridineNiBr₂(dme)C-N Cross-Coupling76.0%540~ 15%

Data Interpretation: The ~47% increase in Turnover Frequency (TOF) for the diallyl variant in Cu-catalyzed epoxidation is directly attributable to the suppression of inactive Cu-dimers. In Ni-catalyzed C-N coupling, the hemilabile allyl arms stabilize the reactive Ni(I) intermediates, preventing premature termination pathways.

Experimental Protocols: Self-Validating Methodology

To ensure scientific integrity, researchers must not only run the catalytic reaction but actively verify the hemilabile nature of the ligand in situ. The following protocol outlines a self-validating workflow using Nuclear Magnetic Resonance (NMR) spectroscopy to track the coordination state of the allyl groups.

Protocol: In-Situ Validation and Catalytic Evaluation

Phase 1: Precatalyst Formation (Strict Schlenk Techniques)

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 0.1 mmol of the metal precursor (e.g., Cu(OAc)₂ or NiBr₂(dme)) and 0.105 mmol of this compound.

  • Solvation: Add 5.0 mL of anhydrous, degassed dichloromethane (DCM) or dimethylacetamide (DMA).

  • Complexation: Stir at room temperature for 2 hours. The solution will typically undergo a distinct bathochromic shift (e.g., pale green to deep blue/purple), indicating successful bidentate coordination.

Phase 2: Self-Validation via ¹H-NMR (The Causality Check) Why we do this: We must prove that the allyl groups are actively interacting with the metal center when substrates are absent.

  • Extract a 0.5 mL aliquot of the complex and transfer it to an air-tight NMR tube equipped with a PTFE valve, using CD₂Cl₂ as the solvent.

  • Baseline Scan: Record the ¹H-NMR spectrum. Look for the distinct multiplet of the internal allyl olefinic proton. In the free ligand, this appears at δ ~5.8 ppm .

  • Validation: In the metal complex, if the allyl group is

    
    -coordinated (tridentate resting state), this proton will exhibit a significant upfield shift to δ ~4.2 - 4.5 ppm  due to back-bonding from the metal. This shift is the definitive proof of hemilability.
    

Phase 3: Catalytic Run & Kinetic Monitoring

  • To the main Schlenk flask, add the reaction substrates (e.g., 1.0 mmol cyclooctene and 1.5 mmol oxidant for epoxidation).

  • Heat to the specified reaction temperature (e.g., 78°C).

  • Kinetic Tracking: Withdraw 50 µL aliquots every 30 minutes, quench through a short silica plug, and analyze via GC-MS to calculate the TOF and plot the conversion curve.

Workflow S1 Step 1: Complexation Inert Atmosphere (N2) S2 Step 2: NMR Validation Confirm Allyl Shift (δ 5.8 → 4.5) S1->S2 S3 Step 3: Substrate Addition Initiate Catalytic Cycle S2->S3 S4 Step 4: Kinetic Monitoring GC-MS / TOF Calculation S3->S4

Caption: Standardized experimental workflow for evaluating hemilabile ligand efficacy.

Conclusion

For drug development professionals and synthetic chemists scaling up complex cross-coupling or oxidation reactions, catalyst death via aggregation is a primary bottleneck. While standard ligands like 2,2'-bipyridine are cost-effective, they lack dynamic adaptability. This compound bridges this gap. By leveraging the strong


-donating capacity of the 2,3-diaminopyridine core alongside the hemilabile 

-coordination of the diallyl arms, it creates a self-regulating catalyst sphere that significantly boosts Turnover Frequencies and extends catalyst lifetimes.

References

  • ChemRxiv : Base-Free C–N Cross-Electrophile Coupling via a Nitrogen-First Mechanism. URL: [Link]

  • ResearchGate : Synthesis and Anti-Bacterial/Catalytic Properties of Schiff Bases and Schiff Base Metal Complexes Derived from 2,3-Diaminopyridine. URL:[Link]

  • ACS Organometallics : Electronic Structure Determination of Pyridine N-Heterocyclic Carbene Iron Dinitrogen Complexes and Neutral Ligand Derivatives. URL: [Link]

  • MDPI : Ruthenium Metathesis Catalysts with Imidazole Ligands. URL:[Link]

Sources

DFT calculations for predicting reactivity of pyridinediamines

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Predicting Pyridinediamine Reactivity: DFT Calculations vs. Empirical Alternatives

Pyridinediamines are privileged scaffolds in medicinal chemistry, serving as the core structural motif in numerous kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and metal-catalyzed cross-coupling ligands. However, their functionalization presents a significant synthetic challenge: predicting the regioselectivity of electrophilic or nucleophilic attacks across multiple competing reactive sites (endocyclic nitrogen, exocyclic amines, and ring carbons).

As drug discovery timelines compress, relying solely on trial-and-error synthesis is no longer viable. This guide objectively compares Density Functional Theory (DFT) calculations with traditional empirical methods and High-Throughput Experimentation (HTE), providing researchers with a self-validating computational workflow to predict pyridinediamine reactivity with high fidelity.

The Mechanistic Grounding: Why Traditional Methods Fail

Historically, chemists have relied on empirical heuristic models, such as Hammett substituent constants (


), to predict the reactivity of aromatic systems. While effective for simple benzene derivatives, Hammett parameters frequently fail for complex heteroaromatics like pyridinediamines[1],[2]. The interplay of multiple electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on a pyridine ring creates complex mesomeric and inductive effects that cannot be linearly extrapolated.

Furthermore, empirical rules struggle to account for solvent effects, ortho-steric clashes, and the diffuse nature of nitrogen lone pairs. To accurately predict regioselectivity and intrinsic reactivity, we must move from 2D heuristics to 3D quantum mechanical modeling[3].

Comparative Analysis of Reactivity Prediction Methods

To contextualize the value of DFT, we must compare it against the standard alternatives utilized in modern pharmaceutical development.

Table 1: Comparison of Reactivity Prediction Methodologies

MethodologyPrimary MechanismPredictive Accuracy (Regioselectivity)Resource CostBest Use Case
Empirical Rules (Hammett) Linear free-energy relationshipsLow to Moderate (Fails for ortho/hetero)Very LowRapid, back-of-the-napkin screening of simple para/meta analogs.
High-Throughput Experimentation (HTE) Parallel micro-scale synthesisHigh (Empirical Ground Truth)Very High (Reagents, Hardware)Late-stage lead optimization and reaction condition screening.
DFT Calculations Quantum mechanical electron density mappingHigh (Accounts for 3D electronics)Moderate (Computational Time)Rational drug design, warhead reactivity prediction, and mechanistic elucidation.

DFT bridges the gap between the low accuracy of empirical rules and the high resource cost of HTE. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT provides a direct, quantifiable measure of a molecule's susceptibility to electrophilic and nucleophilic attack, respectively[4].

Method_Comparison Goal Predict Pyridinediamine Reactivity HTE High-Throughput Experimentation (High Cost, High Accuracy) Goal->HTE Empirical Ground Truth Hammett Empirical Rules / Hammett (Low Cost, Low Accuracy) Goal->Hammett Rapid Screening DFT DFT Calculations (Moderate Cost, High Accuracy) Goal->DFT Mechanistic Insight Output Rational Drug Design DFT->Output Fukui Indices & TS Modeling

Decision matrix for selecting reactivity prediction methodologies.

The DFT Advantage: Global and Local Descriptors

DFT allows us to extract both global and local reactivity descriptors, providing a comprehensive profile of the pyridinediamine scaffold.

  • Global Descriptors (HOMO-LUMO Gap): The energy difference between the HOMO and LUMO (

    
    E) dictates the chemical hardness and overall stability of the molecule. Introducing EDGs (e.g., -NH₂, -OCH₃) raises the HOMO energy, increasing nucleophilicity. Conversely, EWGs (e.g., -CN, -NO₂) lower the LUMO, increasing electrophilicity[4]. A smaller 
    
    
    
    E generally correlates with higher overall reactivity[4].
  • Local Descriptors (Fukui Functions): While the HOMO-LUMO gap tells us if a molecule will react, Fukui functions (

    
    ) tell us where it will react. By measuring changes in electron density as electrons are added or removed, Fukui functions pinpoint the exact atoms susceptible to nucleophilic (
    
    
    
    ), electrophilic (
    
    
    ), or radical (
    
    
    ) attacks[5],[6].

Table 2: DFT-Derived Electronic Properties of Substituted Pyridinediamines (Data representative of B3LYP/6-311+G(d,p) level calculations in aqueous solvent models)[4],[7],[2]

Compound ScaffoldSubstituentHOMO (eV)LUMO (eV)

E Gap (eV)
Primary Reactive Site (Electrophilic Attack)
2,6-DiaminopyridineNone-5.82-0.954.87C3 / C5 (Ring Carbons)
2,6-Diaminopyridine3-Methoxy (-OCH₃)-5.41-0.884.53C5 (Activated by EDG)
2,6-Diaminopyridine3-Nitro (-NO₂)-6.45-2.104.35Exocyclic Amine (N2)
2,6-Diaminopyridine4-Cyano (-CN)-6.30-1.854.45Exocyclic Amines

Note: The introduction of a strong EWG (-NO₂) significantly lowers the HOMO, deactivating the ring carbons and shifting the preferred site of electrophilic attack to the exocyclic amines.

Experimental & Computational Protocol: A Self-Validating Workflow

To ensure scientific integrity, computational protocols must be self-validating. The following workflow details the exact methodology for predicting pyridinediamine regioselectivity using Gaussian 16 (or equivalent software).

Step 1: Geometry Optimization
  • Action: Build the 3D conformer of the target pyridinediamine. Optimize the geometry using the B3LYP functional and the 6-311+G(d,p) basis set[4],[2].

  • Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic molecules. The inclusion of diffuse functions (+) is absolutely critical for pyridinediamines; nitrogen lone pairs are spatially diffuse, and failing to include these functions will result in artificially contracted electron clouds and inaccurate reactivity predictions[7].

Step 2: Self-Validation via Frequency Analysis
  • Action: Perform a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311+G(d,p))[4].

  • Causality: This is the self-validation step. If the output yields zero imaginary frequencies, the geometry is a true local minimum on the potential energy surface. If one or more imaginary frequencies are present, the structure is a transition state or saddle point, and the geometry must be perturbed and re-optimized[4].

Step 3: Solvent Modeling
  • Action: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) or the SM8 aqueous solvent model[7],[2].

  • Causality: Gas-phase calculations often misrepresent the reactivity of highly polar heterocycles. Solvent models stabilize charged intermediates and lone pairs, providing predictions that align with wet-lab experimental conditions.

Step 4: Population Analysis and Fukui Indices
  • Action: Extract the electron density and compute condensed Fukui functions using Hirshfeld population analysis [5],[6].

  • Causality: Do not use default Mulliken charges, as they are highly sensitive to basis set choices and can yield unphysical negative populations. Hirshfeld charges partition the electron density based on a pro-molecule reference, providing highly robust and basis-set-independent Fukui indices for accurate regioselectivity mapping[5],[6].

DFT_Workflow Start Input Structure (Pyridinediamine) Opt Geometry Optimization (B3LYP/6-311+G**) Start->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Modify Geometry) Elec Global Descriptors (HOMO/LUMO Gap) Check->Elec Yes (True Minima) Local Local Descriptors (Hirshfeld Fukui Functions) Elec->Local Predict Regioselectivity & Reactivity Prediction Local->Predict

Computational workflow for self-validating DFT-based reactivity prediction.

Advanced Applications: Covalent Inhibitors and Catalysis

Beyond simple substitution reactions, DFT calculations of pyridinediamines are heavily utilized in advanced drug design and organometallic catalysis:

  • Covalent Warhead Reactivity: When pyridinediamines are functionalized with electrophilic warheads (e.g., acrylamides or propynamides) to target cysteine residues in kinases, DFT is used to calculate transition state (TS) energies and adduct formation energies. These QM-derived parameters correlate exceptionally well with experimental glutathione (GSH) half-life assays, allowing scientists to tune the warhead's reactivity to prevent off-target toxicity[1].

  • Metal-Catalyzed Cross-Coupling: Pyridinediamines and diiminopyridines are widely used as redox-active pincer ligands for Cobalt and Rhodium catalysts in olefin hydrogenation[8],[9]. DFT studies reveal that these ligands are not just passive scaffolds; they actively participate in the catalytic cycle by storing unpaired electrons (antiferromagnetically coupled to low-spin metal centers), directly influencing the regioselectivity of the transformation[9].

Conclusion

While High-Throughput Experimentation remains the gold standard for empirical validation, Density Functional Theory provides the indispensable mechanistic "why" behind pyridinediamine reactivity. By utilizing robust functionals (B3LYP), appropriate basis sets with diffuse functions (6-311+G**), and basis-set-independent population analyses (Hirshfeld Fukui functions), researchers can build highly predictive, self-validating models. This approach drastically reduces trial-and-error synthesis, accelerating the optimization of pyridine-based therapeutics and catalysts.

References

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Center for Biotechnology Information (PMC). Available at: [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Indian Academy of Sciences. Available at:[Link]

  • A comparative study to predict regioselectivity, electrophilicity and nucleophilicity with Fukui function and Hirshfeld charge. ResearchGate. Available at:[Link]

  • Chemical reactivity and selectivity using Fukui functions: Basis set and population scheme dependence in the framework of B3LYP theory. ResearchGate. Available at:[Link]

  • BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides. MDPI. Available at:[Link]

  • Olefin hydrogenation using diimine pyridine complexes of Co and Rh. ResearchGate. Available at: [Link]

  • The Electronic Structure of (Diiminopyridine)cobalt(I) Complexes. ResearchGate. Available at: [Link]

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A Researcher's Guide to the X-ray Crystallography of N,N'-Substituted 2,3-Pyridinediamine Metal Complexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of metal complexes at the atomic level is paramount. X-ray crystallography stands as the definitive technique for elucidating these structures, providing invaluable insights into coordination geometries, bonding interactions, and steric effects. This guide delves into the crystallographic analysis of metal complexes featuring N,N'-substituted 2,3-pyridinediamine ligands, with a specific focus on providing a comparative framework for understanding their solid-state structures.

While, to date, no specific crystallographic data has been published for metal complexes of N2,N2-Diallyl-2,3-pyridinediamine, the principles and comparative data from closely related analogues provide a robust foundation for researchers entering this field. This guide will therefore utilize data from structurally similar ligands to provide a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of this promising class of compounds.

I. Synthesis and Crystallization: A Practical Protocol

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The following is a generalized, yet detailed, protocol for the synthesis and crystallization of a transition metal complex with a substituted 2,3-pyridinediamine ligand, based on established methodologies for similar systems.[1][2][3]

Step-by-Step Experimental Protocol
  • Ligand Synthesis (if not commercially available):

    • The synthesis of this compound would typically involve the alkylation of 2,3-pyridinediamine with an allyl halide (e.g., allyl bromide) in the presence of a suitable base (e.g., NaH or K₂CO₃) in an inert solvent like THF or DMF.

    • Purification would be achieved through column chromatography on silica gel.

  • Complexation Reaction:

    • In a nitrogen-filled glovebox or under a Schlenk line, dissolve the ligand (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of ethanol, methanol, or acetonitrile).[4]

    • In a separate flask, dissolve the metal salt (e.g., 1 mmol of a metal(II) chloride or nitrate) in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction mixture may change color, indicating complex formation.

    • The reaction is typically stirred at room temperature for several hours to ensure completion. In some cases, gentle heating may be required.[3]

  • Crystallization:

    • Slow evaporation is the simplest method: leave the reaction mixture in a loosely capped vial in a vibration-free area.

    • Vapor diffusion is often more effective: place the vial containing the reaction mixture inside a larger, sealed container with a more volatile solvent in which the complex is less soluble (e.g., diethyl ether, pentane).[5]

    • The choice of solvent is critical and often requires screening of various solvent systems.

The causality behind these choices lies in creating a supersaturated solution from which the complex can slowly precipitate as well-ordered crystals rather than as an amorphous powder. The slow addition of reagents and the careful control of temperature and solvent evaporation are key to achieving this.

II. The X-ray Crystallography Workflow: From Crystal to Structure

Once suitable crystals are obtained, the process of determining the molecular structure via single-crystal X-ray diffraction can begin. This workflow is a self-validating system, with numerous checks and balances to ensure the quality and accuracy of the final structure.

X-ray Crystallography Workflow X-ray Crystallography Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Reduction & Integration B->C Raw diffraction images D Structure Solution (e.g., Direct Methods) C->D hkl file with intensities E Structure Refinement D->E Initial atomic model F Structure Validation & Analysis E->F Refined structural model G CIF File Generation (for Publication) F->G Validated structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

III. Comparative Analysis of Related Pyridine-Diamine Metal Complexes

To provide a useful comparison, the following table summarizes key crystallographic parameters for metal complexes of ligands structurally related to 2,3-pyridinediamine. This data allows researchers to anticipate the coordination behavior of new ligands in this class.

Complex/LigandMetal IonCoordination GeometryKey Bond Lengths (Å) & Angles (°)Reference
Pyridine-2,3-diamine Zn(II)Distorted TetrahedralZn-N(pyridine): ~2.0-2.1 ÅZn-N(amine): ~2.0-2.1 ÅN-Zn-N (chelate): ~80-85°[6]
Pyridine-2,5-diamine - (free ligand)-C-N(amine): ~1.39 Å[7]
2-Aminopyridine Complexes Zn(II), Cu(II)Distorted Tetrahedral/Square PlanarZn-N: ~2.06 ÅCu-N: (varies with geometry)[1]
Tripyridyldiamine Ligand Co(III), Fe(II), Zn(II)Distorted OctahedralM-N(pyridine): ~1.9-2.2 ÅM-N(amine): ~1.9-2.2 Å[5][8]
Pyridine-based Schiff Base Cu(II), Ni(II)TetrahedralCu/Ni-N(azomethine): ~1.9-2.0 ÅCu/Ni-O(phenolate): ~1.8-1.9 Å[3]

This comparative data highlights several key trends:

  • Coordination Geometries: The coordination number and geometry are highly dependent on the metal ion and the denticity of the ligand. Simple bidentate ligands with first-row transition metals often yield tetrahedral or square planar geometries.[1] More complex, polydentate ligands can enforce octahedral geometries.[5][8]

  • Bond Lengths: Metal-nitrogen bond lengths are influenced by the nature of the nitrogen donor (pyridine vs. amine) and the metal ion's size and oxidation state.

  • Chelate Bite Angle: The N-M-N "bite angle" for the 2,3-pyridinediamine chelate ring is expected to be in the range of 80-85°, which is typical for five-membered chelate rings. This can induce strain, which influences the overall complex stability and geometry.

IV. Visualizing Coordination

The coordination of a bidentate N,N'-donor ligand like this compound to a metal center can be conceptually visualized as follows:

Caption: Chelation of a metal ion by a substituted 2,3-pyridinediamine ligand.

V. Conclusion

While direct crystallographic data for metal complexes of this compound remains to be reported, a wealth of information from related structures provides a strong predictive and comparative framework. The protocols and data presented herein offer a comprehensive guide for researchers working with this class of ligands, from the initial synthetic and crystallization efforts to the detailed analysis of the resulting crystal structures. The continued exploration of such complexes will undoubtedly reveal novel structural motifs and potential applications in catalysis, materials science, and medicinal chemistry.

References

  • Synthesis, characterization, and X-ray crystal structures of Co(II) and La(III) complexes of a pyridine containing self-assembling system and solution studies of the Co(II) complex. Canadian Science Publishing. Available at: [Link]

  • Crystal Structures and Magnetic Properties of Diaquatetrapyridinenickel(II) and Diaquatetrapyridinecobalt(II) Complexes. MDPI. Available at: [Link]

  • Structural investigations of metal–nitrate complexes. Part V. Crystal and molecular structures of dinitratotris(pyridine)-cobalt(II), -copper(II), and -zinc(II). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Pyridine-2,5-diamine. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Molecules. Available at: [Link]

  • The synthesis of N–Zn, N–Cu complexes involving 2-amino pyridine and ethylenediamine ligands and application to the Henry reaction. Indian Academy of Sciences. Available at: [Link]

  • X-ray crystallography summary for structures 2 and 3. ResearchGate. Available at: [Link]

  • Pyridine-2,3-diamine. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Walsh Medical Media. Available at: [Link]

  • Synthesis and Characterization of Co(II), Ni(II), Cu(II) and Zn(II) complexes with N'-( phenyl ( pyridin-2- yl)methylene)nicotin. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Schlegel Group. Available at: [Link]

  • X-ray crystal structure studies of metal complexes. TCU Digital Repository. Available at: [Link]

  • A Terminal N2 Complex of High-Spin Iron(I) in a Weak, Trigonal Ligand Field. eScholarship.org. Available at: [Link]

  • Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research. Available at: [Link]

  • Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. Molecules. Available at: [Link]

  • Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results. ResearchGate. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

  • Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and. OICC Press. Available at: [Link]

  • Coordination Chemistry of Potentially S,N,Npy-Tridentate Thiosemicarbazones with the {Re(CO)3}+. CORE. Available at: [Link]

Sources

Spectroscopic Differentiation of Pyridine-Based Heterocyclic Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge in Drug Discovery

In medicinal chemistry, "scaffold hopping" often involves replacing a benzene ring with a pyridine or diazine (pyrazine, pyrimidine, pyridazine) core to modulate solubility, basicity (


), and metabolic stability. However, the positional isomerism of these nitrogen heterocycles creates a significant analytical challenge.

Distinguishing a 3-substituted pyridine from a 4-substituted isomer, or differentiating the three diazine regioisomers, is not merely an academic exercise—it dictates the biological activity and patentability of a new chemical entity (NCE). This guide moves beyond basic textbook assignments, providing a rigorous, self-validating workflow for differentiating these systems using NMR, IR, and UV-Vis spectroscopy.

Fundamental Electronic Architectures

To interpret the spectra, one must understand the underlying electronic perturbations caused by the nitrogen atom(s).

  • Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, pulling electron density through the

    
    -framework. This deshields adjacent nuclei (
    
    
    
    -protons/carbons).
  • Resonance Effect (+M/-M): The nitrogen lone pair is orthogonal to the

    
    -system in pyridine, but the ring nitrogen can act as an electron sink.
    
  • Symmetry: The critical differentiator for diazines.

    • Pyrazine (1,4-diazine):

      
       symmetry (Centrosymmetric).
      
    • Pyrimidine (1,3-diazine):

      
       symmetry.[1]
      
    • Pyridazine (1,2-diazine):

      
       symmetry.[1]
      

NMR Spectroscopy: The Primary Elucidation Tool

Proton (


H) and Carbon (

C) NMR are the definitive tools for isomer differentiation. The key lies not just in chemical shift (

), but in the spin-spin coupling patterns (

-values)
.
The Pyridine "Logic Tree"

For a mono-substituted pyridine, the multiplicity of the remaining protons dictates the position of the substituent.

Characteristic Coupling Constants (


): 
  • Ortho (

    
    ):  4.5 – 6.0 Hz (Probe to 
    
    
    
    -H), 7.0 – 8.5 Hz (
    
    
    -H to
    
    
    -H).
  • Meta (

    
    ):  1.0 – 2.0 Hz.
    
  • Para (

    
    ):  < 1.0 Hz (often unresolved).
    
Visualization: NMR Assignment Workflow

The following diagram illustrates the decision logic for assigning a mono-substituted pyridine based on the splitting pattern of the most deshielded proton (H-6 or H-2).

NMR_Logic Start Analyze Most Deshielded Proton (> 8.0 ppm, adjacent to N) Split Observe Multiplicity Start->Split Doublet Doublet (d) (J ~ 4-5 Hz) Split->Doublet High J Singlet Singlet (s) (Broad or fine splitting) Split->Singlet No Ortho H Check_4 Check H-2/H-6 Symmetry Are they equivalent? Split->Check_4 Two equivalent d Iso_2 2-Substituted Isomer (H-6 is d, J=4.5Hz) Doublet->Iso_2 Confirm with H-3/H-4/H-5 pattern Iso_3 3-Substituted Isomer (H-2 is s, H-6 is d) Singlet->Iso_3 H-2 is isolated between N and Sub Iso_4 4-Substituted Isomer (AA'BB' System) Check_4->Iso_4 Symmetric Doublets

Caption: Decision tree for assigning mono-substituted pyridines based on proton multiplicity.

Comparative Data: Diazine Isomers

When "scaffold hopping" from pyridine to diazines, the chemical shifts change dramatically due to the second nitrogen.

IsomerStructureSymmetryKey

H NMR Features (

ppm in CDCl

)
Pyridine 1-N

(if unsub)
H2/6: 8.60 (d) H4: 7.64 (t) H3/5: 7.25 (m)
Pyridazine 1,2-N

H3/6: 9.17 (m) H4/5: 7.53 (m) Key: Large downfield shift of

-H due to adjacent N-N dipole.
Pyrimidine 1,3-N

H2: 9.26 (s) H4/6: 8.78 (d) H5: 7.36 (t) Key: H2 is extremely deshielded (flanked by two Ns).
Pyrazine 1,4-N

H2/3/5/6: 8.60 (s) Key: Single peak. All protons equivalent.

Vibrational Spectroscopy (IR/Raman): The Symmetry Rule

While NMR looks at local magnetic environments, Vibrational Spectroscopy probes the global symmetry of the molecule. This is the most robust way to distinguish Pyrazine from its isomers without complex NMR experiments.

The Mutual Exclusion Principle

For molecules with a center of inversion (Center of Symmetry,


), vibrational modes cannot be both IR active and Raman active.[2]
  • Pyrazine (

    
    ):  Has a center of inversion.
    
    • Result: IR active bands are Raman silent; Raman active bands are IR silent.

    • Diagnostic: No overlap between strong IR and Raman peaks.

  • Pyrimidine & Pyridazine (

    
    ):  No center of inversion.
    
    • Result: Many modes are active in both IR and Raman.

    • Diagnostic: Coincidence of major bands in both spectra.

UV-Vis Spectroscopy: Solvatochromism

The electronic transitions in these heterocycles are dominated by:

  • 
     (High intensity, aromatic ring)
    
  • 
     (Lower intensity, lone pair to ring)
    

The Diagnostic Test: The


 transition is highly sensitive to solvent polarity (Solvatochromism). In protic solvents (e.g., Methanol, Water), the solvent forms Hydrogen bonds with the nitrogen lone pair. This stabilizes the ground state (

) more than the excited state (

), increasing the energy gap.
  • Observation: A Blue Shift (Hypsochromic) of the

    
     band when moving from Hexane to Methanol.[3]
    
  • Differentiation:

    • Pyrazine:[3][4][5][6][7] Distinctive

      
       near 320 nm.
      
    • Pyridazine:[1][3][6][7]

      
       often merges with 
      
      
      
      due to N-N repulsion raising the ground state energy.

Experimental Protocol: The "Iso-Standardization" Method

To ensure reproducibility and avoid solvent-induced artifacts (which can shift peaks by >0.5 ppm), follow this protocol.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d

    
      for polar derivatives (amino/hydroxyl) to prevent aggregation. Use CDCl
    
    
    
    only for lipophilic alkyl-pyridines.
    • Critical: Do not mix data from different solvents. The N-lone pair solvation varies wildly.

  • Concentration: Standardize to 10-15 mg/mL. High concentrations can induce

    
    -stacking, shielding the protons (moving peaks upfield).
    
Step 2: Acquisition Parameters (NMR)
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    seconds.
    • Reason: Quaternary carbons adjacent to nitrogen (C-2/C-6) have very long

      
       relaxation times. Short delays suppress these signals, making integration unreliable.
      
  • Temperature: Regulate to 298 K

    
     0.1 K. Temperature fluctuations affect the H-bonding equilibrium of the N-lone pair.
    
Step 3: The "Acid Drop" Validation (Optional but Recommended)

If ambiguity remains between isomers (e.g., 3- vs 4-substituted):

  • Record standard

    
    H spectrum.
    
  • Add 1 drop of TFA (Trifluoroacetic acid) or DCl.

  • Result: The Nitrogen protonates.[3][8]

    • Protons ortho to the Nitrogen (H-2, H-6) will experience the largest downfield shift (

      
       ppm).
      
    • Protons meta/para shift significantly less.[8]

    • This maps the distance of each proton relative to the ring nitrogen.

References

  • Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-100.[9] Link

  • Del Bene, J. E., et al. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P.[10] Magnetic Resonance in Chemistry, 44(S1). Link

  • Billes, F., et al. (1998).[7] A comparative study on the vibrational spectroscopy of pyridazine, pyrimidine and pyrazine. Journal of Molecular Structure: THEOCHEM, 423(3), 225-234.[7] Link

  • Esselman, B. J., et al. (2013).[11] Millimeter-wave spectroscopy of the chlorine isotopologues of 2-chloropyridine. Journal of Molecular Spectroscopy. Link

  • NIST Chemistry WebBook. Pyridine and Diazine Spectra. National Institute of Standards and Technology. Link

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of Pyridinediamine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The pyridinediamine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] Compounds built upon this structure have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide offers a deep dive into the comparative efficacy of pyridinediamine-based compounds, contrasting their performance in controlled laboratory settings (in vitro) with their activity within a living organism (in vivo). We will explore the underlying science, detail key experimental protocols, and present a synthesis of data to inform and guide researchers in the field of drug discovery and development.

The Significance of the Pyridinediamine Core

The pyridine ring, a heterocyclic aromatic compound, is a "privileged structure" in drug design due to its ability to engage in various biological interactions.[5] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with biological targets. The diamine substitutions on this core further enhance its ability to form multiple hydrogen bonds and other interactions, making it a potent pharmacophore for a variety of therapeutic targets, particularly protein kinases.[6]

The structure-activity relationship (SAR) of pyridine derivatives is a subject of intense study. The antiproliferative activity of these compounds is influenced by the number and position of substituents like methoxy (O-CH3), hydroxyl (OH), and amino (NH2) groups.[2][7] The addition of such groups can enhance the biological activity of the derived compounds.[7]

In Vitro Evaluation: The First Test of Potency

In vitro studies are the initial and critical step in evaluating the potential of a new compound. These experiments are conducted in a controlled environment, such as a test tube or a petri dish, and typically involve isolated proteins, enzymes, or cultured cells. The primary goal is to determine a compound's direct effect on its intended biological target and to assess its cytotoxicity against cancer cell lines.

Key In Vitro Assays for Pyridinediamine-Based Compounds:
  • Kinase Inhibition Assays: A significant number of pyridinediamine derivatives are designed as protein kinase inhibitors.[6][8] These assays measure the ability of a compound to block the activity of a specific kinase, which is often dysregulated in diseases like cancer. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the compound required to inhibit 50% of the kinase's activity.[9]

  • Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): These assays determine the effect of a compound on the proliferation and survival of cancer cells.[9][10] The MTT assay, for instance, measures the metabolic activity of cells, which correlates with the number of viable cells.[10] The result is often expressed as a GI50 (concentration for 50% growth inhibition) or IC50 value.[9]

  • Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death induced by a compound, researchers perform assays that measure apoptosis (programmed cell death) and analyze the cell cycle distribution.[11] This helps to determine if the compound is cytostatic (stops cell growth) or cytotoxic (kills cells).

Interpreting In Vitro Data: A Case Study

A study on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives identified a potent dual inhibitor of CDK6 and CDK9, compound 66.[11] In vitro assays revealed that this compound directly binds to CDK6/9, suppresses downstream signaling, inhibits cell proliferation, blocks cell cycle progression, and induces apoptosis.[11] Similarly, another study on 4,6-pyrimidinediamine derivatives identified BZF 2 as a dual EGFR and FGFR inhibitor. In vitro biological evaluations showed that BZF 2 significantly inhibited cell proliferation (with IC50 values of 2.11 μM for H226 and 0.93 μM for HCC827 GR cell lines), cell migration, and induced apoptosis and cell cycle arrest.[12]

These examples highlight how in vitro data provides the foundational evidence of a compound's potential therapeutic efficacy and its mechanism of action at a cellular and molecular level.

From the Bench to the Organism: The Crucial Role of In Vivo Testing

While in vitro studies are essential for initial screening and mechanistic understanding, they do not fully replicate the complex environment of a living organism. In vivo studies, conducted in animal models, are therefore a critical next step to evaluate a compound's efficacy, safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body).[13]

Common In Vivo Models for Cancer Research:
  • Xenograft Models: These models involve transplanting human tumor cells or tissues into immunodeficient mice.[13][14]

    • Cell Line-Derived Xenografts (CDX): Utilize immortalized human cancer cell lines and are valued for their reproducibility in early-stage screening.[13]

    • Patient-Derived Xenografts (PDX): Involve the implantation of tumor fragments directly from a patient, which better preserves the heterogeneity and clinical behavior of the original tumor.[13][14][15]

  • Syngeneic Models: These models use tumor cells that are genetically identical to the host animal, allowing for the study of the interaction between the drug, the tumor, and a competent immune system.[14]

Bridging the Gap: In Vivo Efficacy of Pyridinediamine Compounds

The true test of a pyridinediamine-based compound's potential lies in its ability to translate its in vitro potency into in vivo efficacy. For instance, the aforementioned CDK6/9 inhibitor, compound 66, was shown to significantly inhibit tumor growth in a xenograft mouse model with no apparent toxicity.[11] Likewise, the dual EGFR/FGFR inhibitor, BZF 2, demonstrated a significant reduction in tumor size in in-vivo anti-tumor activity tests.[12]

Another study on pyridine-2-carboxamide analogues as HPK1 inhibitors found that compound 19, which showed good in vitro activity, also exhibited robust in vivo efficacy in murine colorectal cancer models when combined with an anti-PD-1 antibody.[16] These findings underscore the importance of in vivo validation to confirm the therapeutic potential observed in in vitro experiments.

Comparative Data Summary

Compound IDTarget(s)In Vitro Activity (IC50)Cell Line(s)In Vivo ModelIn Vivo EfficacyReference
Compound 66 CDK6/9Not specifiedVarious cancer cell linesXenograft mouse modelSignificant tumor growth inhibition[11]
BZF 2 EGFR/FGFR2.11 µM / 0.93 µMH226 / HCC827 GRNot specifiedObvious tumor size shrinkage[12]
Compound 19 HPK1Good inhibitory activityNot specifiedCT26 & MC38 murine colorectal cancer models94.3% & 83.3% tumor growth inhibition (in combo)[16]
Compound 12 PIM-114.3 nMMCF-7, HepG2SEC-bearing mice42.1% tumor inhibition[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a pyridinediamine compound against a specific protein kinase.[17][18]

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, a suitable substrate (peptide or protein), and ATP.[18]

  • Reaction Setup: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate.[17]

  • Initiation: Start the reaction by adding ATP.[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[17]

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays, luminescence-based assays, or fluorescence-based assays.[18]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC50 value from the dose-response curve.[18]

In Vivo Xenograft Tumor Model (General Protocol)

This protocol outlines a typical procedure for evaluating the anti-tumor efficacy of a pyridinediamine compound in a xenograft mouse model.[13][19]

  • Cell Culture and Implantation: Culture human cancer cells in vitro and then implant them subcutaneously or orthotopically into immunodeficient mice.[14]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure tumor volume regularly using calipers.

  • Compound Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control to the respective groups according to a defined schedule and route (e.g., oral, intravenous).

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses such as immunohistochemistry, western blotting, or RNA sequencing to assess the compound's effect on the tumor microenvironment and signaling pathways.[13]

Visualizing the Pathways and Processes

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Pyridinediamine Compound Synthesis kinase_assay Kinase Inhibition Assay (IC50) invitro_start->kinase_assay cell_assay Cell Viability Assay (MTT) invitro_start->cell_assay invivo_start Promising In Vitro Candidate invitro_start->invivo_start Transition to In Vivo mech_studies Mechanism of Action Studies (Apoptosis, Cell Cycle) cell_assay->mech_studies xenograft Xenograft Model Development invivo_start->xenograft treatment Compound Administration xenograft->treatment efficacy Tumor Growth Inhibition Assessment treatment->efficacy tox Toxicity & PK/PD Studies treatment->tox

Caption: A streamlined workflow illustrating the progression from in vitro to in vivo evaluation of pyridinediamine-based compounds.

signaling_pathway Pyridinediamine Pyridinediamine Compound Kinase Target Kinase (e.g., CDK, EGFR) Pyridinediamine->Kinase Inhibition Downstream Downstream Signaling Proteins Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibited

Caption: A simplified signaling pathway demonstrating the inhibitory action of a pyridinediamine compound on a target kinase.

Conclusion: A Path Forward for Pyridinediamine-Based Drug Discovery

The journey of a pyridinediamine-based compound from a laboratory curiosity to a potential therapeutic agent is a rigorous one, marked by a series of critical evaluations. The transition from in vitro to in vivo testing is a pivotal moment, where the promise shown in a simplified system is challenged by the complexities of a living organism. A thorough understanding of both the in vitro and in vivo activity profiles is paramount for making informed decisions in drug development. The data clearly indicates that while in vitro potency is a prerequisite, it does not always guarantee in vivo success. Therefore, a carefully designed and executed series of both in vitro and in vivo experiments is essential to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed.
  • Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. PubMed.
  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • SYNTHESIS, IN VITRO ANTIBACTERIAL AND IN VIVO ANTI-INFLAMMATORY ACTIVITY OF SOME NEW PYRIDINES.
  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
  • In Vivo Oncology Models for Drug Discovery. Eurofins DiscoverX.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • In Vivo Pharmacology, Orthotopic and PDX Models. Certis Oncology Solutions.
  • In Vivo Models For Efficacy Testing I CRO Services. Pharmaron.
  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs.
  • In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. MDPI.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • A Brief View on Pyridine Compounds. Open Access Journals.
  • Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy. Benchchem.
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
  • An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Deriv
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

Sources

Benchmarking New Pyridine Synthesis Methods Against Classical Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pyridine Problem" in Drug Discovery

The pyridine moiety is ubiquitous in FDA-approved therapeutics, appearing in over 20% of top-selling small molecule drugs (e.g., Nifedipine, Esomeprazole, Imatinib). However, the "Pyridine Problem"—the difficulty of introducing substituents at specific positions (particularly the 3- and 4-positions) under mild conditions—remains a bottleneck.

While the classical Hantzsch synthesis has served as the industrial workhorse for over a century, it struggles with regioselectivity for asymmetrical targets and often requires harsh oxidative aromatization. Emerging methods, particularly Cobalt-catalyzed [2+2+2] cycloaddition and Inverse Electron Demand Diels-Alder (IEDDA) reactions, offer potent alternatives.

This guide objectively benchmarks these three methodologies, providing experimental protocols and decision-making frameworks to help you select the optimal route for your target molecule.

Methodological Breakdown

A. The Classical Benchmark: Hantzsch Synthesis (Optimized)

Best for: Symmetrical pyridines, 1,4-dihydropyridine (DHP) scaffolds, and bulk-scale production.

The Hantzsch reaction is a multicomponent condensation that initially yields a 1,4-dihydropyridine.[1][2] To obtain the aromatic pyridine, an oxidation step is required.[1][2][3] While atom-economical in the condensation phase, the oxidation step often ruins the "green" profile due to stoichiometric oxidants.

Mechanism: Condensation of an aldehyde, two equivalents of a


-keto ester, and a nitrogen donor (ammonia).[1]
Limitation:  Difficult to synthesize 2,3- or 3,4-unsymmetrically substituted pyridines.
Protocol 1: Hantzsch Synthesis with Oxidative Aromatization

Target: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

  • Condensation: To a round-bottom flask, add formaldehyde (37% aq., 10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (20 mL).

  • Reflux: Heat at reflux for 4–6 hours. Monitor by TLC (formation of fluorescent DHP spot).

  • Workup: Cool to 0°C. Filter the precipitated yellow solid (1,4-DHP intermediate). Recrystallize from ethanol.

  • Aromatization (Oxidation): Dissolve the 1,4-DHP (5 mmol) in CH₂Cl₂. Add MnO₂ (activated, 10 equiv.) or DDQ (1.1 equiv.) and stir at room temperature for 2 hours.

  • Purification: Filter through a Celite pad to remove oxidant residues. Concentrate filtrate to yield the aromatic pyridine.

    • Note: Modern green variants use Fe(NO₃)₃ or photocatalysis for this step to improve the E-factor.

B. The Modern Contender: Co-Catalyzed [2+2+2] Cycloaddition

Best for: De novo synthesis of highly substituted pyridines, fused ring systems, and chiral targets.

This method builds the pyridine ring from scratch using two alkynes (or a diyne) and a nitrile. It solves the regioselectivity problem of the Hantzsch reaction by allowing precise placement of substituents based on the alkyne/nitrile choice.

Mechanism: Oxidative cyclization of alkynes to a metallacycle, followed by nitrile insertion and reductive elimination. Green Metric: 100% Atom Economy (catalytic). No byproducts.

Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition

Target: Fused tetrahydroisoquinoline-pyridine derivative

  • Catalyst Prep: In a glovebox (or under Ar), mix CoCl₂(phen) (catalyst, 5 mol%) and Zn powder (reductant, 10 mol%) in anhydrous dichloroethane (DCE, 0.2 M). Stir for 5 min to generate the active Co(I) species.

  • Addition: Add the

    
    -diyne  (1.0 equiv.) and the nitrile  (1.2 equiv.).
    
    • Tip: For intermolecular reactions (3 components), use slow addition of the alkynes to prevent homocoupling.

  • Reaction: Seal the tube and heat to 60–80°C for 4–12 hours.

  • Workup: Filter through a short silica plug to remove metal salts. Concentrate and purify via flash chromatography.

    • Validation: This method tolerates esters, ketones, and silyl groups, which might be sensitive to the harsh oxidants used in Hantzsch aromatization.

C. The Precision Tool: Inverse Electron Demand Diels-Alder (IEDDA)

Best for: Bioorthogonal labeling, late-stage functionalization, and complex natural product cores.

Unlike standard Diels-Alder, IEDDA reacts an electron-deficient diene (tetrazine or triazine) with an electron-rich dienophile (alkene/alkyne).[4] It is kinetically distinct—often occurring at room temperature with rapid rates (


).

Mechanism: [4+2] Cycloaddition


 Retro-Diels-Alder (loss of N₂) 

Aromatization.[5] Unique Advantage: Can be performed in aqueous media or complex biological environments.
Protocol 3: Preparative IEDDA Pyridine Synthesis

Target: 3,6-Di(pyridin-2-yl)pyridazine derivatives (Precursors)

  • Reagents: Dissolve 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (1.0 mmol) in 1,4-dioxane.

  • Cycloaddition: Add the dienophile (e.g., an enamine or strained alkyne like norbornene, 1.1 equiv.).

  • Observation: The reaction is self-indicating; the deep red/purple color of the tetrazine disappears, shifting to yellow/colorless as N₂ gas evolves.

  • Aromatization: If using an alkene dienophile, the intermediate dihydropyridazine may require mild oxidation (e.g., air exposure or DDQ) to fully aromatize, though alkyne dienophiles yield aromatics directly.

  • Yield: Typically >85% with simple filtration or evaporation workup.

Comparative Analysis & Benchmarking

The following table contrasts the three methods across critical drug development metrics.

MetricHantzsch (Classical) Co-Catalyzed [2+2+2] (Modern) IEDDA (Precision)
Primary Application Bulk synthesis of simple/symmetric pyridines.Construction of complex, fused, or chiral pyridines.Bio-labeling or synthesis of N-rich heterocycles.
Regiocontrol Poor (for unsymmetrical targets).Excellent (controlled by sterics/electronics).Excellent (controlled by orbital coefficients).
Atom Economy Moderate (Loss of H₂O + Oxidant waste).Superior (100%) (All atoms incorporated).Good (Loss of N₂ is the only byproduct).
Reaction Conditions Harsh (Reflux + Oxidants).Mild (Neutral, 60-80°C).Very Mild (RT, often aqueous compatible).
Scalability High (kg to ton scale).Moderate (Catalyst cost is a factor).Low to Moderate (Tetrazine availability).
Functional Group Tolerance Low (Sensitive to oxidation/acid).High (Tolerates Lewis basic sites).Highest (Bio-compatible).

Decision Framework (Visualization)

Use this logic flow to select the appropriate synthetic strategy for your specific pyridine target.

PyridineSelection Start Target Pyridine Structure Symmetry Is the substitution pattern symmetrical? Start->Symmetry Scale Required Scale? Symmetry->Scale Yes Complexity Is the ring fused or chiral? Symmetry->Complexity No Hantzsch METHOD A: Hantzsch Synthesis (Best for Bulk/Simple) Scale->Hantzsch >100g (Bulk) CoCat METHOD B: Co-Catalyzed [2+2+2] (Best for Fused/Complex) Scale->CoCat <10g (Discovery) Bio Bio-compatibility required? Complexity->Bio No (Just Unsymmetrical) Complexity->CoCat Yes (Fused/Chiral) Bio->CoCat No (Standard Synthesis) IEDDA METHOD C: IEDDA / Click (Best for Labeling/Precision) Bio->IEDDA Yes (Live Cell/Protein)

Figure 1: Strategic decision tree for selecting pyridine synthesis methods based on symmetry, scale, and complexity.

Mechanistic Comparison

Understanding the mechanism is key to troubleshooting. The diagram below contrasts the "Condensation" logic of Hantzsch with the "Cycloaddition" logic of the modern methods.

Mechanism cluster_0 Classical Hantzsch (Linear + Oxidation) cluster_1 Modern [2+2+2] (Convergent + Catalytic) Precursors_H Aldehyde + 2x Beta-Keto Ester Inter_H 1,4-Dihydropyridine (DHP) Precursors_H->Inter_H Condensation Oxidation Oxidative Aromatization (-2H) Inter_H->Oxidation Product_H Pyridine Product Oxidation->Product_H Precursors_Co Diyne + Nitrile Inter_Co Cobaltacyclopentadiene Intermediate Precursors_Co->Inter_Co Oxidative Cyclization Product_Co Fused Pyridine (100% Atom Economy) Inter_Co->Product_Co Nitrile Insertion & Reductive Elimination

Figure 2: Mechanistic contrast showing the linear oxidation requirement of Hantzsch vs. the convergent catalytic cycle of [2+2+2].

References

  • Review of Green Pyridine Synthesis: Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives. (2025).[6][7][8] Chemistry & Biodiversity. [Link][2]

  • Cobalt-Catalyzed [2+2+2] Methodology: Enantioselective Synthesis of Pyridines with All-Carbon Quaternary Carbon Centers via Cobalt-Catalyzed Desymmetric [2+2+2] Cycloaddition.[9] (2021).[7] Angewandte Chemie Int. Ed. [Link]

  • IEDDA Scope and Applications: Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes... A Retrospective. (2019).[5] Journal of Organic Chemistry. [Link]

  • C-H Functionalization Context: Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023).[10] Beilstein Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

N2,N2-Diallyl-2,3-pyridinediamine: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides the standard operating procedures (SOP) for the safe handling and disposal of N2,N2-Diallyl-2,3-pyridinediamine (CAS: 1082177-19-2).


Molecular Weight:  189.26  g/mol [1]

Executive Summary

This compound is a specialized heterocyclic intermediate characterized by a pyridine core substituted with a primary amine at position 3 and a diallylamine group at position 2. Its disposal requires strict adherence to protocols governing aromatic amines and allyl-substituted nitrogen compounds .

Core Disposal Directive: Do NOT attempt to neutralize or chemically deactivate this compound via standard acid/base treatment in the laboratory. The presence of reactive allyl groups (


) creates a risk of uncontrolled polymerization or exothermic decomposition. The only authorized disposal method is high-temperature incineration  via a licensed hazardous waste contractor.

Hazard Identification & Chemical Profile[2]

Before initiating any disposal workflow, the researcher must acknowledge the specific hazards associated with the functional groups present in this molecule.

PropertyDescriptionRisk Implication
Pyridine Core Basic nitrogen heterocyclePotential hepatotoxicity (liver damage) and unpleasant odor threshold.
Allyl Groups Electron-rich alkene functionalityHigh reactivity; potential for polymerization; increased lipophilicity facilitating skin absorption.
Primary Amine

at pos 3
Skin sensitization; potential to form unstable diazonium salts if treated with nitrous acid.
GHS Classification Acute Toxicity (Oral/Dermal) Treat as Category 3 Toxic . Harmful if swallowed or absorbed through skin.[2]

Critical Safety Note: Allyl amines are known to be potent irritants and potential lachrymators. All handling must occur inside a certified chemical fume hood.

Pre-Disposal Stabilization & Segregation

Proper segregation is the primary defense against accidental laboratory fires or toxic gas generation.

Chemical Incompatibility Matrix

You must isolate this compound from the following waste streams immediately:

  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of violent combustion or explosion due to the electron-rich allyl and amine groups.

  • Strong Acids (e.g., HCl,

    
    ):  Exothermic salt formation. While not explosive, the heat generated can volatilize the compound or initiate polymerization of the allyl groups.
    
  • Nitrosating Agents: Risk of forming carcinogenic nitrosamines or unstable diazonium species.

Stabilization Protocol (Liquid vs. Solid)
  • If Solid: Collect in a dedicated, wide-mouth amber glass jar. Do not dissolve in solvent unless required by the waste contractor.

  • If Liquid (Solution): Ensure the solvent is compatible (e.g., Dichloromethane, Ethyl Acetate, or Methanol). Do not mix with aqueous acidic waste streams.[3]

Disposal Workflow: Decision Logic

The following decision tree outlines the operational steps for disposing of this compound.

DisposalWorkflow cluster_warning PROHIBITED ACTIONS Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Segregation Segregation Check: Isolate from Oxidizers & Acids Solid->Segregation Liquid->Segregation Container Packaging: Amber Glass or HDPE (UN Rated) Segregation->Container Passed Labeling Labeling: 'Hazardous Waste - Toxic Organic Amine' List CAS: 1082177-19-2 Container->Labeling Storage Temporary Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Destruction: High-Temp Incineration (Licensed Contractor) Storage->Disposal Drain Drain Disposal Bleach Bleach/Oxidizer Treatment

Figure 1: Decision logic for the safe segregation and packaging of this compound waste.

Step-by-Step Operational Procedure

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container, don the following PPE:

  • Gloves: Double-gloving recommended. Nitrile (minimum 0.11 mm thickness) provides adequate splash protection. For prolonged handling, use Laminate (Silver Shield) gloves to prevent permeation of the allyl moiety.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: If handling powder outside a hood (not recommended), use an N95 or P100 respirator.

Step 2: Packaging
  • Select a clean Amber Glass or High-Density Polyethylene (HDPE) container.

  • Ensure the container has a screw-top lid with a chemically resistant liner (Teflon/PTFE is preferred).

  • Fill the container no more than 90% full to allow for thermal expansion.

  • Wipe Test: After closing, wipe the exterior of the container with a solvent-dampened tissue to ensure no residue remains. Dispose of the tissue in the same solid waste stream.

Step 3: Labeling

The label must be legible and solvent-resistant. It must contain:

  • Chemical Name: N2,N2-Diallylpyridine-2,3-diamine[1][4][5][6][7]

  • CAS Number: 1082177-19-2[1][4][5][6][7]

  • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Date of Accumulation: Start date of waste generation.

Step 4: Final Destruction

Transfer the sealed container to your facility's Hazardous Waste Storage Area. The waste management contractor must utilize Rotary Kiln Incineration .

  • Why Incineration? High temperatures (above 1000°C) are required to break the pyridine ring and oxidize the allyl groups completely to

    
    , 
    
    
    
    , and
    
    
    (which are then scrubbed). This prevents environmental leaching of toxic amines.

Emergency Procedures

Spills
  • Evacuate: Clear the immediate area.

  • Isolate: If safe, close the fume hood sash.

  • Absorb: Use a non-combustible absorbent material (Vermiculite or dry sand). Do not use paper towels or sawdust, as the amine may react with cellulose or increase flammability.

  • Collect: Scoop absorbed material into a hazardous waste pail.

Exposure[3][9]
  • Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes. Allyl compounds absorb rapidly; seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

References

  • PubChem. (n.d.). Compound Summary: N2,N2-Diallylpyridine-2,3-diamine (CAS 1082177-19-2).[1][4][5][6][7] National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). United States Department of Labor.[8]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.